Mapenterol hydrochloride
描述
属性
IUPAC Name |
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClF3N2O.ClH/c1-4-13(2,3)20-7-11(21)8-5-9(14(16,17)18)12(19)10(15)6-8;/h5-6,11,20-21H,4,7,19H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJSGOMCMMDPEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60538091 | |
| Record name | 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60538091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54238-51-6, 1325559-18-9 | |
| Record name | 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60538091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mapenterol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1325559-18-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to the Pharmacological Profile of Mapenterol Hydrochloride
Disclaimer: Publicly available, peer-reviewed pharmacological and pharmacokinetic data for Mapenterol hydrochloride is scarce. This guide has been constructed based on its classification as a β2-adrenergic receptor agonist, incorporating generalized data and established experimental protocols for this class of compounds where specific information for this compound is not available. This document is intended for an audience of researchers, scientists, and drug development professionals.
Introduction
This compound is classified as a β2-adrenergic receptor agonist. Compounds in this class are known for their ability to relax smooth muscle, leading to effects such as bronchodilation. While its primary documented use is as a chemical standard for detecting drug residues in livestock and as an illicit growth-promoting agent in animal feed, its structural similarity to other β2-agonists suggests a potential for pharmacological activity in humans. This guide provides a technical overview of its expected pharmacological profile, grounded in the established principles of β2-adrenergic receptor pharmacology.
Chemical and Physical Properties
A solid understanding of the physicochemical properties of a compound is fundamental to its pharmacological assessment.
| Property | Value | Reference |
| IUPAC Name | 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-pentylamino)ethan-1-ol hydrochloride | |
| Molecular Formula | C₁₄H₂₁Cl₂F₃N₂O | |
| Molecular Weight | 361.23 g/mol | |
| CAS Number | 54238-51-6 | |
| Appearance | Solid | |
| Solubility | Sparingly soluble in methanol, slightly soluble in water and DMSO. |
Mechanism of Action
This compound acts as an agonist at β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) predominantly located on the cell membranes of smooth muscle cells, particularly in the bronchi.
Signaling Pathway
The binding of Mapenterol to the β2-adrenergic receptor is expected to initiate the following canonical signaling cascade:
-
Receptor Activation: Mapenterol binds to the extracellular domain of the β2-adrenergic receptor, inducing a conformational change.
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gs protein.
-
Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase, an enzyme embedded in the cell membrane.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The elevation in intracellular cAMP levels leads to the activation of Protein Kinase A.
-
Downstream Effects: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase, ultimately resulting in smooth muscle relaxation.
Caption: The β2-adrenergic receptor signaling pathway initiated by Mapenterol.
Pharmacodynamics
Quantitative pharmacodynamic data for this compound is not available in the public literature. The following table presents the key parameters used to characterize β2-agonists, with placeholder values for illustrative purposes.
| Parameter | Representative Value | Description |
| Binding Affinity (Ki) | Data Not Available | The equilibrium dissociation constant, indicating the affinity of the drug for the receptor. A lower Ki value signifies higher affinity. |
| Potency (EC₅₀) | Data Not Available | The concentration of the drug that elicits 50% of its maximal effect. A lower EC₅₀ value indicates higher potency. |
| Intrinsic Activity (α) | Data Not Available | A measure of the drug's ability to induce a response upon binding, relative to the endogenous ligand. |
Pharmacokinetics
No specific pharmacokinetic studies on this compound have been published. The table below outlines the key pharmacokinetic parameters and their relevance, which would need to be determined experimentally.
| Parameter | Description |
| Absorption | The process by which the drug enters the systemic circulation. For an orally administered compound, this includes evaluating bioavailability. |
| Distribution | The reversible transfer of a drug from one location to another within the body. The volume of distribution (Vd) is a key metric. |
| Metabolism | The chemical modification of the drug by the body, primarily in the liver. Identifying major metabolites is crucial. |
| Excretion | The removal of the drug and its metabolites from the body, typically via the kidneys. The elimination half-life (t½) and clearance (CL) are critical parameters. |
Experimental Protocols
The following sections describe standard experimental protocols that would be employed to determine the pharmacodynamic and pharmacokinetic properties of this compound.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells known to express the β2-adrenergic receptor (e.g., guinea pig lung or a recombinant cell line) in a suitable buffer and prepare a membrane fraction by differential centrifugation.
-
Competitive Binding: Incubate the membrane preparation with a known concentration of a radiolabeled antagonist (e.g., [³H]dihydroalprenolol) and a range of concentrations of unlabeled this compound.
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Mapenterol concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a receptor binding assay.
Functional Assay: cAMP Accumulation
Objective: To determine the potency (EC₅₀) and efficacy of this compound as a functional agonist.
Methodology:
-
Cell Culture: Plate cells expressing the β2-adrenergic receptor (e.g., HEK293-β2AR) in a multi-well plate.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Add varying concentrations of this compound to the wells and incubate for a specified time.
-
Cell Lysis: Lyse the cells to release the intracellular contents, including cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a suitable method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the Mapenterol concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum response (Emax).
Toxicology
A comprehensive toxicological profile for this compound is not publicly available. As a β2-adrenergic agonist, potential adverse effects at supratherapeutic doses would be expected to be extensions of its pharmacology and could include tachycardia, palpitations, tremor, and metabolic effects such as hyperglycemia and hypokalemia.
Conclusion
This compound is a β2-adrenergic receptor agonist with a chemical structure indicative of pharmacological activity. While its use has been documented in non-therapeutic contexts, a thorough investigation of its pharmacological profile is lacking in the scientific literature. The information and experimental protocols outlined in this guide provide a foundational framework for the systematic evaluation of its binding affinity, functional potency, pharmacokinetics, and safety profile, which are essential steps in the characterization of any potential therapeutic agent.
Mapenterol Hydrochloride: A Technical Guide for Researchers
For research use only. Not for human or veterinary use.
This technical guide provides an in-depth overview of Mapenterol hydrochloride, a β2-adrenoceptor agonist. Due to the limited availability of specific pharmacological data for this compound in publicly accessible scientific literature, this guide leverages data from the structurally and functionally similar β2-adrenoceptor agonist, Clenbuterol (B1669167), to provide a representative pharmacological context. This approach allows for a comprehensive understanding of the anticipated biological activity and experimental evaluation of Mapenterol.
Introduction to this compound
This compound is classified as a β2-adrenoceptor agonist.[1] It is structurally related to Clenbuterol and is anticipated to exhibit similar pharmacological properties, primarily acting on β2-adrenergic receptors to induce physiological responses such as smooth muscle relaxation.[2][3] Its primary application noted in the literature is as an analytical standard for the detection of drug residues in livestock.[4]
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-pentylamino)ethan-1-ol hydrochloride | [4] |
| Alternate Names | 1-(4-Amino-3-chloro-5-trifluoromethylphenyl)-2-(1,1-dimethylpropylamino)ethanol hydrochloride | [5] |
| CAS Number | 54238-51-6 | [4] |
| Molecular Formula | C₁₄H₂₁Cl₂F₃N₂O | [4] |
| Molecular Weight | 361.23 g/mol | [4] |
| Purity | ≥95% | [4] |
Mechanism of Action: The β2-Adrenoceptor Signaling Pathway
As a β2-adrenoceptor agonist, this compound is expected to exert its effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[2] This activation initiates a downstream signaling cascade, the canonical pathway of which is illustrated below.
Canonical Gs-Protein Signaling Pathway
Activation of the β2-adrenoceptor by an agonist leads to a conformational change in the receptor, facilitating its coupling to the stimulatory G-protein, Gs.[2] This interaction promotes the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs). The activated Gαs-GTP complex then dissociates from the βγ-subunits and binds to and activates adenylyl cyclase.[2] Adenylyl cyclase, in turn, catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[2] The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in a cellular response, such as smooth muscle relaxation.[2]
Caption: Canonical β2-adrenoceptor Gs signaling pathway.
Pharmacological Profile (based on Clenbuterol data)
The following tables summarize quantitative data for Clenbuterol, providing an expected pharmacological profile for Mapenterol.
Receptor Binding Affinity and Selectivity
| Compound | Receptor | Ki (nM) | Selectivity (β1/β2) | Reference |
| Clenbuterol | β2-Adrenoceptor | Data not available | 4.0 | [2] |
Functional Potency (cAMP Accumulation)
| Compound | Assay System | EC50 (nM) | Intrinsic Activity (relative to Isoprenaline) | Reference |
| Clenbuterol | Rat brain slices | Weakly potent agonist | Partial agonist | [4][6] |
| Clenbuterol | HEK293 cells expressing β2-AR | Data not available | Partial agonist | [7] |
Note: Clenbuterol is characterized as a partial agonist, meaning it does not produce the maximum possible response even at high concentrations, compared to a full agonist like Isoprenaline.[7]
In Vivo Bronchodilator Activity
| Compound | Species | Route of Administration | Dose | Effect | Reference |
| Clenbuterol | Human (asthmatic children) | Oral | 1.0 µg/kg | Significant bronchodilating effect lasting up to 8 hours | [8] |
| Clenbuterol | Human (asthmatic patients) | Oral | 40 µg | Significant increase in Peak Expiratory Flow Rate (PEFR) | [9] |
| Clenbuterol | Human (chronic airways obstruction) | Oral | 20-30 µg (3x daily) | Significant improvement in baseline FEV1 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize β2-adrenoceptor agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the β2-adrenoceptor.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human β2-adrenoceptor (e.g., HEK293 or CHO cells) or from tissues known to express the receptor.[10]
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.
-
Competition Binding: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]dihydroalprenolol, [³H]DHA) and varying concentrations of the unlabeled test compound (this compound).[7]
-
Total and Non-specific Binding: Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-selective β-blocker, such as propranolol).[10]
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation: Rapidly separate the bound from free radioligand by filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of the second messenger cAMP.
Caption: Workflow for a cAMP accumulation assay.
Methodology:
-
Cell Culture: Culture a suitable cell line expressing the β2-adrenoceptor (e.g., CHO-K1) in appropriate media and plate them in 96- or 384-well plates.[11]
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP.[12]
-
Stimulation: Add varying concentrations of the test compound (this compound) to the wells and incubate at 37°C for a defined period (e.g., 30 minutes).[12]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology.[12] These assays typically involve a competitive immunoassay format where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw signal from the assay to cAMP concentrations using the standard curve. Plot the cAMP concentration against the logarithm of the test compound concentration to create a dose-response curve. Determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response) from this curve.[13]
In Vitro Guinea Pig Trachea Relaxation Assay
This ex vivo functional assay assesses the ability of a compound to relax pre-contracted airway smooth muscle.
Methodology:
-
Tissue Preparation: Isolate the trachea from a guinea pig and cut it into rings. Mount the tracheal rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O₂ and 5% CO₂.[14]
-
Pre-contraction: Induce a sustained contraction of the tracheal smooth muscle using a contractile agent such as histamine (B1213489) or methacholine.[14]
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add the test compound (this compound) to the organ bath in a cumulative manner, increasing the concentration stepwise.
-
Measurement of Relaxation: Record the changes in isometric tension of the tracheal rings. Relaxation is measured as the percentage reversal of the pre-induced contraction.
-
Data Analysis: Plot the percentage of relaxation against the logarithm of the test compound concentration to generate a concentration-response curve. From this curve, determine the EC₅₀ and the Eₘₐₓ for the compound.[15]
Conclusion
This compound is a β2-adrenoceptor agonist with a chemical structure similar to Clenbuterol. While specific pharmacological data for Mapenterol is scarce, the information available for Clenbuterol provides a strong basis for predicting its mechanism of action and biological effects. It is expected to act as a partial agonist at β2-adrenoceptors, leading to cAMP-mediated signaling and smooth muscle relaxation. The experimental protocols detailed in this guide provide a robust framework for the in-depth pharmacological characterization of this compound for research and drug development professionals.
References
- 1. A clinical trial of oral clenbuterol (NAB 365) in chronic airways obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of the Clenbuterol—β2-Adrenergic Receptor Agonist on the Peripheral Blood Mononuclear Cells Proliferation, Phenotype, Functions, and Reactive Oxygen Species Production in Race Horses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clenbuterol - Wikipedia [en.wikipedia.org]
- 4. Effects of clenbuterol on central beta-1 and beta-2 adrenergic receptors of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective regulation of beta-2 adrenergic receptors by the chronic administration of the lipophilic beta adrenergic receptor agonist clenbuterol: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photo-clenbuterol: Optical Control of β2‑Adrenergic Receptor Signaling by Photoswitchable Ligand Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bronchodilating activity of oral clenbuterol in asthmatic children after single administration of different dosages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A trial of clenbuterol in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Mapenterol Hydrochloride: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mapenterol hydrochloride is a selective β2-adrenergic receptor agonist. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action through the β2-adrenergic signaling pathway. This guide is intended for researchers and professionals in drug development, offering detailed information, including experimental considerations, to facilitate further investigation and application of this compound.
Chemical Identity and Physicochemical Properties
This compound is a synthetic compound belonging to the class of phenylethanolamines. Its chemical and physical properties are summarized below.
Chemical Structure and Identity
| Identifier | Value | Source |
| IUPAC Name | 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-pentylamino)ethan-1-ol hydrochloride | [1] |
| CAS Number | 54238-51-6 | [1][2][3] |
| Molecular Formula | C₁₄H₂₁Cl₂F₃N₂O | [1][4] |
| Molecular Weight | 361.23 g/mol | [1][2][4] |
| Canonical SMILES | CCC(C)(C)NCC(O)C1=CC(C(F)(F)F)=C(N)C(Cl)=C1.Cl | [5] |
| InChI Key | LWJSGOMCMMDPEN-UHFFFAOYSA-N | [1] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | [5] |
| Melting Point | 176-178 °C (with decomposition) | |
| Solubility | Water: 25 mg/mL (ultrasonication may be required). DMSO: Slightly soluble. Methanol: Sparingly soluble. | [3][5] |
| pKa | Data not available | |
| LogP | Data not available |
Pharmacological Profile
Mapenterol is an agonist of the β2-adrenergic receptor (β2-AR), a member of the G-protein coupled receptor (GPCR) superfamily.[1][3] Its pharmacological activity is primarily attributed to its ability to selectively bind to and activate these receptors, leading to a cascade of intracellular events.
Mechanism of Action and Signaling Pathway
The binding of this compound to the β2-adrenergic receptor initiates a well-characterized signaling cascade. This pathway is pivotal in mediating physiological responses, most notably smooth muscle relaxation.
-
Receptor Binding and G-Protein Activation: As a β2-agonist, Mapenterol binds to the β2-adrenergic receptor on the cell surface. This binding induces a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein. The Gs protein releases its α-subunit (Gαs), which is bound to GTP.
-
Adenylyl Cyclase Activation and cAMP Production: The activated Gαs-GTP complex then stimulates the membrane-bound enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).
-
Downstream Effects: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase. This ultimately results in the relaxation of smooth muscle, which is the basis for its bronchodilatory effects.
Figure 1: The β2-adrenergic receptor signaling pathway activated by Mapenterol.
Quantitative Pharmacological Data
Currently, there is a lack of publicly available, peer-reviewed data on the specific binding affinity (Ki or IC50 values) and functional potency (EC50 values) of this compound for the β2-adrenergic receptor. Further research is required to quantify these crucial pharmacological parameters.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize β2-adrenergic receptor agonists like this compound. These methodologies can be adapted for the specific evaluation of this compound.
Receptor Binding Assay (Competitive)
This assay is designed to determine the binding affinity of a test compound (e.g., Mapenterol) for the β2-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human β2-adrenergic receptor.
-
Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).
-
Test compound (this compound) at various concentrations.
-
Incubation buffer (e.g., Tris-HCl with MgCl₂).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter or a gamma counter.
Procedure:
-
In a multi-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.
-
Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known non-labeled antagonist like propranolol).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold incubation buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation or gamma counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Figure 2: Workflow for a competitive receptor binding assay.
Adenylyl Cyclase Activation Assay
This functional assay measures the ability of a test compound to stimulate the production of cAMP, providing a measure of its efficacy as an agonist.
Materials:
-
Whole cells or cell membranes expressing the β2-adrenergic receptor.
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., containing ATP, an ATP-regenerating system, and a phosphodiesterase inhibitor like IBMX).
-
Lysis buffer.
-
cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen).
Procedure:
-
Seed cells expressing the β2-adrenergic receptor in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent the degradation of newly synthesized cAMP.
-
Add varying concentrations of this compound to the wells. Include a positive control (e.g., isoproterenol) and a vehicle control.
-
Incubate for a defined period at 37°C to allow for cAMP production.
-
Terminate the reaction and lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in each well using a commercially available detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum response (Emax).
Pharmacokinetic Profile (ADME)
Conclusion
This compound is a β2-adrenergic receptor agonist with a well-defined chemical structure. Its mechanism of action follows the canonical Gs-protein signaling pathway, leading to the production of cAMP and subsequent smooth muscle relaxation. While its identity and general mechanism are known, there is a significant gap in the publicly available quantitative pharmacological and pharmacokinetic data. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound, which is necessary to fully understand its therapeutic potential. Further research is warranted to establish its binding affinity, functional potency, and in vivo ADME profile.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of adenylate cyclase by beta-adrenergic receptors: investigation of rate limiting steps by simultaneous assay of high affinity agonist binding and GDP release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Receptor-Ligand Binding Assays [labome.com]
The Genesis and Synthesis of Mapenterol Hydrochloride: A Technical Deep Dive
For Immediate Release
[City, State] – December 6, 2025 – A comprehensive technical guide has been compiled detailing the discovery and synthesis of Mapenterol hydrochloride, a potent and selective β2-adrenoceptor agonist. This document provides an in-depth look at the chemical synthesis, pharmacological properties, and the underlying mechanism of action of this significant compound, tailored for researchers, scientists, and professionals in the field of drug development.
This compound, chemically known as 1-(4-Amino-3-chloro-5-trifluoromethylphenyl)-2-(1,1-dimethylpropylamino)ethanol hydrochloride, has emerged from the broader exploration of phenylethanolamine derivatives as valuable therapeutic agents. Its structural relationship to clenbuterol (B1669167) has guided research into creating analogues with potentially improved pharmacological profiles.
Discovery and Development Context
The development of β2-adrenergic agonists has been a cornerstone of respiratory medicine, with a continuous drive to enhance selectivity and duration of action. The journey began with less selective compounds and has progressed to highly specific molecules that target the β2-adrenergic receptors in the smooth muscle of the airways, leading to bronchodilation.
Recent advancements in the exploration of 2-amino-2-phenylethanol (B122105) derivatives have highlighted compounds with significant β2-adrenoceptor agonist activity. A 2022 study identified a series of potent compounds, using a molecule with the same structure as this compound (referred to as compound 1a in the study) as a lead, underscoring its importance as a foundational structure for further development. While the specific timeline and original pioneers of Mapenterol's discovery remain to be fully elucidated in publicly accessible records, its significance is recognized within the scientific community focused on respiratory therapeutics.
Chemical Synthesis of this compound
The generalized synthetic pathway can be visualized as follows:
In Vitro and In Vivo Effects of Mapenterol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mapenterol hydrochloride is a selective β2-adrenergic receptor agonist with significant potential for the treatment of bronchospasms associated with respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). As a member of the β2-agonist class of drugs, its therapeutic effects are primarily mediated through the relaxation of airway smooth muscle. This document provides a comprehensive overview of the in vitro and in vivo pharmacological properties of this compound, detailing its mechanism of action, experimental evaluation, and potential physiological effects. The information is intended to serve as a technical guide for researchers and professionals involved in drug development and respiratory pharmacology.
Introduction
β2-adrenergic receptor agonists are a cornerstone in the management of obstructive airway diseases.[1][2][3] They function by mimicking the endogenous catecholamine epinephrine, leading to the relaxation of the smooth muscle in the bronchial passages.[1][4] this compound is a potent and selective β2-adrenergic agonist. This guide summarizes the key in vitro and in vivo studies that characterize the pharmacological profile of this compound, providing insights into its efficacy and potential side effects.
Mechanism of Action: β2-Adrenergic Signaling Pathway
The primary mechanism of action of this compound involves the activation of β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1][5] Upon binding, this compound induces a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs. The activated Gs protein, in turn, stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][5][6] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets within the smooth muscle cell, ultimately leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation (bronchodilation).[1][5]
Caption: β2-Adrenergic signaling pathway activated by Mapenterol.
In Vitro Effects
The in vitro activity of this compound is primarily assessed through its ability to induce relaxation in isolated airway smooth muscle preparations and to stimulate the production of cAMP.
Data Presentation
The following table summarizes the expected quantitative data from in vitro assays for a typical β2-adrenergic agonist like this compound.
| Assay Type | Parameter | Expected Value Range | Description |
| Receptor Binding Assay | Ki | Low nM | Dissociation constant, indicating high binding affinity to the β2-adrenergic receptor. |
| Tracheal Ring Relaxation | EC50 | Sub-μM to μM | The molar concentration of Mapenterol that produces 50% of the maximum relaxation of pre-contracted tissue. |
| Adenylyl Cyclase Activation | EC50 | Low μM | The molar concentration of Mapenterol that produces 50% of the maximum cAMP production. |
Experimental Protocols
This ex vivo assay is a standard method to evaluate the bronchodilator effect of a compound.
-
Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and the tracheas are excised and placed in Krebs-Henseleit buffer. The trachea is cleaned of connective tissue and cut into 2-3 mm wide rings.
-
Mounting: Each tracheal ring is suspended between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and aerated with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration and Contraction: The rings are allowed to equilibrate for 60 minutes under a resting tension of 1 g. Following equilibration, the tissues are contracted with a submaximal concentration of a contractile agent such as carbachol (B1668302) (1 µM) or histamine (B1213489).[7]
-
Drug Administration: Once a stable contractile plateau is reached, cumulative concentrations of this compound are added to the organ bath.
-
Data Analysis: The relaxation response is measured as the percentage decrease from the pre-contracted tone. A concentration-response curve is plotted, and the EC50 value is calculated.
Caption: Workflow for the isolated tracheal ring relaxation assay.
This assay quantifies the ability of this compound to stimulate its direct downstream effector, adenylyl cyclase.
-
Cell Culture and Membrane Preparation: A cell line expressing β2-adrenergic receptors (e.g., human airway smooth muscle cells or a recombinant cell line) is cultured. Cell membranes are prepared by homogenization and centrifugation.
-
Assay Reaction: The membrane preparation is incubated in a reaction buffer containing ATP, an ATP-regenerating system, a phosphodiesterase inhibitor (to prevent cAMP degradation), and varying concentrations of this compound.
-
cAMP Quantification: The reaction is terminated, and the amount of cAMP produced is quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[8]
-
Data Analysis: The concentration of this compound is plotted against the amount of cAMP produced to generate a concentration-response curve and determine the EC50 value.
In Vivo Effects
In vivo studies are crucial for evaluating the bronchodilatory efficacy and potential systemic side effects of this compound in a whole-organism context.
Data Presentation
The following table outlines the expected quantitative data from in vivo studies for a β2-adrenergic agonist.
| Model/Assay | Parameter | Expected Outcome | Description |
| Bronchoprotection in Guinea Pigs | % Inhibition of Bronchoconstriction | Dose-dependent inhibition | Measures the ability of Mapenterol to prevent bronchoconstriction induced by agents like histamine or methacholine. |
| Cardiovascular Safety in Rats/Dogs | Heart Rate, Blood Pressure | Potential for dose-dependent increase in heart rate and decrease in diastolic blood pressure. | Assesses the cardiovascular side effects, which are common for β2-agonists due to off-target effects on β1-receptors. |
Experimental Protocols
This model assesses the ability of a compound to protect against induced bronchoconstriction.[9]
-
Animal Preparation: Guinea pigs are anesthetized, and a tracheal cannula is inserted for artificial ventilation. A catheter is placed in the jugular vein for drug administration.
-
Measurement of Bronchoconstriction: Bronchoconstriction is induced by an intravenous injection of a bronchoconstrictor agent (e.g., histamine or methacholine). The resulting increase in airway resistance is measured using a whole-body plethysmograph or by monitoring changes in pulmonary inflation pressure.
-
Drug Administration: this compound is administered (e.g., intravenously or via inhalation) at various doses prior to the challenge with the bronchoconstrictor.
-
Data Analysis: The protective effect of this compound is calculated as the percentage inhibition of the bronchoconstrictor response compared to a vehicle control.
This study evaluates the potential cardiovascular side effects of this compound.
-
Animal Instrumentation: Dogs are surgically implanted with telemetry transmitters for the continuous monitoring of electrocardiogram (ECG), heart rate, and arterial blood pressure.
-
Acclimatization and Baseline Recording: The animals are allowed to recover from surgery and are acclimated to the study environment. Baseline cardiovascular parameters are recorded.
-
Drug Administration: this compound is administered at multiple dose levels.
-
Data Collection and Analysis: Cardiovascular parameters are continuously monitored post-dose. Changes in heart rate, blood pressure, and ECG intervals are analyzed to assess the cardiovascular safety profile of the compound.
Potential Side Effects
As with other β2-adrenergic agonists, this compound may exhibit side effects, particularly at higher doses.[1] These are often due to the stimulation of β2-receptors in other tissues or off-target effects on β1-adrenergic receptors in the heart.[2] Potential side effects include:
-
Cardiovascular: Tachycardia (increased heart rate), palpitations, and potential for arrhythmias.[1]
-
Musculoskeletal: Tremor, particularly in the hands.[1]
-
Metabolic: Potential for transient increases in blood glucose and lactate.[4]
Conclusion
This compound demonstrates the characteristic pharmacological profile of a selective β2-adrenergic receptor agonist. In vitro studies are expected to confirm its high binding affinity to the β2-receptor and its potent functional activity in relaxing airway smooth muscle and stimulating adenylyl cyclase. In vivo models are anticipated to show significant bronchodilator efficacy. As with all β2-agonists, a thorough evaluation of the cardiovascular safety profile is essential during drug development. This technical guide provides a framework for the continued investigation and development of this compound as a potential therapeutic agent for obstructive lung diseases.
References
- 1. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 2. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Beta-2 Adrenergic Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Tracheal relaxation of five medicinal plants used in Mexico for the treatment of several diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenylyl and guanylyl cyclase activity in the choroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel in vivo System to Test Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]
Mapenterol Hydrochloride: A Technical Guide for Respiratory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mapenterol hydrochloride is identified as a β2-adrenoceptor agonist, a class of drugs pivotal in the management of obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] This technical guide provides a comprehensive overview of the established mechanisms of action for β2-adrenoceptor agonists and outlines the requisite experimental protocols for the preclinical evaluation of novel compounds in this class, such as this compound. Due to the limited availability of specific preclinical and clinical data for this compound in the public domain, this document serves as a foundational framework for its investigation. It details standardized methodologies for assessing receptor binding, functional potency, and anti-inflammatory effects, and includes workflows for in vivo studies in relevant animal models of respiratory disease. All quantitative data presented in the tables are illustrative, based on typical findings for β2-agonists, and serve as templates for the presentation of future experimental results for this compound.
Introduction
This compound is a synthetic compound classified as a β2-adrenoceptor agonist.[2][3] Its chemical formula is C14H21Cl2F3N2O and it has a molecular weight of 361.23 g/mol .[4] β2-adrenoceptor agonists are a cornerstone in the treatment of respiratory diseases characterized by bronchoconstriction.[5] By selectively targeting the β2-adrenergic receptors expressed on airway smooth muscle cells, these agents induce bronchodilation, leading to improved airflow and relief of symptoms.[1]
The development of novel β2-agonists like this compound is driven by the pursuit of enhanced therapeutic profiles, including greater selectivity for the β2-receptor to minimize off-target effects, longer duration of action, and potential anti-inflammatory properties.[6] This guide outlines the core experimental framework for characterizing the pharmacological and therapeutic potential of this compound in the context of respiratory disease research.
Mechanism of Action: The β2-Adrenergic Signaling Pathway
The primary therapeutic effect of this compound, as a β2-adrenoceptor agonist, is mediated through the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[7] The canonical signaling pathway is initiated upon ligand binding and culminates in the relaxation of airway smooth muscle.
The key steps in this pathway are as follows:
-
Receptor Binding: this compound binds to the β2-adrenergic receptor on the surface of airway smooth muscle cells.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs.
-
Adenylate Cyclase Activation: The activated α-subunit of the Gs protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).
-
Phosphorylation of Downstream Targets: PKA phosphorylates several downstream targets, which collectively lead to a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle, resulting in bronchodilation.
Pharmacological Characterization
A thorough pharmacological characterization is essential to determine the potency, selectivity, and efficacy of this compound. The following tables provide a template for presenting such data.
Receptor Binding Affinity
Receptor binding assays are performed to determine the affinity of this compound for the β2-adrenergic receptor. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.
| Receptor Subtype | Radioligand | This compound Ki (nM) | Reference Compound Ki (nM) |
| Human β1 | [³H]-CGP 12177 | Data not available | Isoprenaline: [Value] |
| Human β2 | [³H]-ICI 118,551 | Data not available | Salbutamol: [Value] |
| Human β3 | [³H]-CGP 12177 | Data not available | Isoprenaline: [Value] |
| Table 1: Template for Receptor Binding Affinity of this compound. |
Functional Potency and Efficacy
Functional assays measure the biological response to the drug. For a β2-agonist, this is typically the stimulation of cAMP production or the relaxation of airway smooth muscle. The EC50 value represents the concentration of the drug that produces 50% of the maximal response, indicating its potency. Efficacy (Emax) is the maximal response produced by the drug.
| Assay | Cell/Tissue Type | Parameter | This compound | Reference Compound |
| cAMP Accumulation | Human Airway Smooth Muscle Cells | EC50 (nM) | Data not available | Salbutamol: [Value] |
| Emax (% of Isoprenaline) | Data not available | Salbutamol: [Value] | ||
| Airway Smooth Muscle Relaxation | Guinea Pig Tracheal Rings | EC50 (nM) | Data not available | Salbutamol: [Value] |
| Emax (% Relaxation) | Data not available | Salbutamol: [Value] | ||
| Table 2: Template for Functional Potency and Efficacy of this compound. |
Experimental Protocols
The following are detailed protocols for key experiments required to characterize this compound.
β2-Adrenergic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the β2-adrenergic receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer: A suitable binding buffer is prepared (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Competition Assay:
-
A fixed concentration of a radiolabeled antagonist (e.g., [³H]-ICI 118,551) is incubated with the cell membranes.
-
Increasing concentrations of unlabeled this compound (or a reference compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., propranolol).
-
-
Incubation: The reaction is incubated to equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The Ki value is calculated from the IC50 value (concentration of drug that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol measures the ability of this compound to stimulate the production of intracellular cAMP.
Methodology:
-
Cell Culture: Human airway smooth muscle cells are cultured in 96-well plates.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Cells are stimulated with varying concentrations of this compound or a reference agonist for a defined period (e.g., 15-30 minutes).
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay kit (e.g., ELISA or HTRF).[8]
-
Data Analysis: A dose-response curve is generated to determine the EC50 and Emax values.
In Vitro Airway Smooth Muscle Relaxation Assay
This ex vivo protocol assesses the direct relaxant effect of this compound on pre-contracted airway smooth muscle.[9]
Methodology:
-
Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in an isolated organ bath system.[10][11]
-
Equilibration: The tissues are equilibrated under physiological conditions (e.g., Krebs-Henseleit solution, 37°C, gassed with 95% O2/5% CO2).
-
Contraction: The tracheal rings are pre-contracted with a contractile agent such as methacholine (B1211447) or histamine.
-
Drug Addition: Cumulative concentrations of this compound are added to the organ bath, and the relaxation of the tracheal rings is measured isometrically.
-
Data Analysis: A concentration-response curve is constructed to determine the EC50 and Emax for relaxation.
In Vivo Models of Respiratory Disease
This model is used to evaluate the efficacy of this compound in a setting of allergic airway inflammation and hyperresponsiveness.[2][7]
Methodology:
-
Sensitization: Guinea pigs or mice are sensitized by intraperitoneal injections of ovalbumin (OVA) with an adjuvant (e.g., aluminum hydroxide).[6]
-
Challenge: Sensitized animals are challenged with aerosolized OVA to induce an asthmatic response.
-
Treatment: this compound is administered (e.g., via inhalation or systemically) before or after the OVA challenge.
-
Assessment of Bronchodilation: Airway resistance and compliance are measured using techniques like whole-body plethysmography.
-
Assessment of Inflammation: Bronchoalveolar lavage (BAL) fluid is collected to analyze inflammatory cell influx (e.g., eosinophils). Lung tissue can be collected for histology and cytokine analysis.
This model is used to assess the anti-inflammatory potential of this compound in a non-allergic, neutrophilic inflammation model relevant to COPD exacerbations.[12]
Methodology:
-
Induction of Inflammation: Mice or rats are administered lipopolysaccharide (LPS) intranasally or intratracheally to induce lung inflammation.[1]
-
Treatment: this compound is administered before or after the LPS challenge.
-
Assessment of Inflammation: BAL fluid is analyzed for total and differential cell counts (especially neutrophils) and inflammatory mediators (e.g., TNF-α, IL-6). Lung tissue is collected for histological examination.
Safety and Toxicology
The safety profile of this compound must be thoroughly investigated. Currently, there is no publicly available data on the acute or chronic toxicity, mutagenicity, or carcinogenicity of this compound.[8] Standard preclinical safety and toxicology studies in accordance with regulatory guidelines are required.
Conclusion
This compound is a β2-adrenoceptor agonist with potential for the treatment of respiratory diseases. This technical guide provides a comprehensive framework for its preclinical evaluation. The outlined experimental protocols for receptor binding, in vitro functional assays, and in vivo disease models will be crucial in elucidating its pharmacological profile. The generation of robust quantitative data on its potency, efficacy, selectivity, and safety will be essential to determine its therapeutic potential and to guide its further development as a novel treatment for asthma and COPD. Future research should focus on generating and publishing these critical datasets.
References
- 1. This compound | 54238-51-6 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. scbt.com [scbt.com]
- 5. Discriminating measures of bronchodilator drug efficacy and potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medkoo.com [medkoo.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. Efficacy of the β2-adrenergic receptor is determined by conformational equilibrium in the transmembrane region - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formoterol, the Most Effective Bronchodilator, Has No Anti-Inflammatory nor Metabolic Modulatory Effects in Severe Asthma Induced by Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Mapenterol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mapenterol hydrochloride is a selective β2-adrenergic receptor agonist. This document provides a comprehensive overview of its pharmacokinetic and pharmacodynamic properties, drawing from available scientific literature. Due to the limited publicly available data on Mapenterol, this guide also incorporates information from studies on its close structural analog, Mabuterol. This guide is intended for research, scientific, and drug development professionals, offering a detailed look at the compound's mechanism of action, its disposition within biological systems, and the experimental methodologies used to characterize it. All quantitative data are presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams.
Introduction
This compound is classified as a β2-adrenergic receptor agonist[1][2]. Its chemical name is 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-pentylamino)ethan-1-ol hydrochloride[1][2]. While its primary therapeutic applications are not well-documented in publicly accessible literature, it has been utilized as a research chemical and a standard for the detection of drug residues in livestock[1]. As a β2-adrenergic receptor agonist, its mechanism of action is presumed to involve the stimulation of β2-adrenergic receptors, leading to a cascade of intracellular events mediated by Gs proteins and adenylyl cyclase.
Chemical Structure:
-
IUPAC Name: 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-pentylamino)ethan-1-ol hydrochloride
-
CAS Number: 54238-51-6
-
Molecular Formula: C14H21Cl2F3N2O
-
Molecular Weight: 361.23 g/mol
Pharmacodynamics
The primary pharmacodynamic effect of Mapenterol is the activation of β2-adrenergic receptors. This interaction initiates a signaling cascade that results in various physiological responses, depending on the tissue location of the receptors.
Mechanism of Action & Signaling Pathway
As a β2-adrenergic receptor agonist, Mapenterol binds to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding event stabilizes the active conformation of the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the cellular response, such as smooth muscle relaxation in the bronchioles.
References
An In-depth Technical Guide to the Safety and Toxicology Profile of Mapenterol Hydrochloride
Disclaimer: Comprehensive public safety and toxicology data for Mapenterol hydrochloride is limited. This guide summarizes available information and outlines the standard methodologies required for a complete toxicological assessment based on established regulatory guidelines.
Introduction
This compound is a chemical compound structurally related to Clenbuterol, suggesting it may function as a beta-2 adrenergic agonist.[1] As with any new chemical entity intended for potential therapeutic use, a thorough evaluation of its safety and toxicology profile is paramount for researchers, scientists, and drug development professionals. This guide provides a framework for understanding the known and potential toxicological aspects of this compound, detailing the necessary experimental protocols to build a comprehensive safety profile.
Summary of Available Toxicological Data
The available information on the toxicology of this compound is primarily derived from Safety Data Sheets (SDS), which indicate a significant lack of comprehensive testing. The existing data is summarized in the table below.
| Toxicological Endpoint | Result/Data | Source |
| Acute Oral Toxicity (LD50) | No data available | [2] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [3] |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | [3] |
| Respiratory/Skin Sensitization | No data available | [2] |
| Germ Cell Mutagenicity | No data available | [2] |
| Carcinogenicity | No data available. Not identified as a carcinogen by IARC, ACGIH, NTP, or OSHA. | [3] |
| Reproductive Toxicity | No data available | [2] |
| STOT - Single Exposure | Category 3 (May cause respiratory irritation) | [3] |
| STOT - Repeated Exposure | No data available | [2] |
| Aspiration Hazard | Based on available data, the classification criteria are not met. | [2] |
Hypothesized Mechanism of Action and Signaling Pathway
Given its structural similarity to Clenbuterol, this compound is likely a beta-2 adrenergic agonist.[1][4] The proposed mechanism involves binding to beta-2 adrenergic receptors, which are G-protein coupled receptors. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5][6] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in physiological responses such as smooth muscle relaxation.[][8]
Standard Experimental Protocols for Toxicological Assessment
To establish a comprehensive safety profile for this compound, a battery of standardized tests is required. The following sections detail the typical methodologies for key toxicological endpoints.
-
Objective: To determine the short-term toxicity of a single high dose and to estimate the median lethal dose (LD50).
-
Protocol (based on OECD Guideline 423):
-
Test System: Typically, female rats are used.
-
Dosing: A single oral dose is administered to a small number of animals. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Procedure: The test proceeds sequentially in groups of three animals. The outcome of the first group determines the dose for the next group. If no mortality is observed at the highest dose, no further testing is needed.
-
Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality.
-
-
Objective: To characterize the toxicological profile of a substance following prolonged and repeated exposure and to establish a No-Observed-Adverse-Effect Level (NOAEL).[9]
-
Protocol (based on OECD Guideline 452):
-
Test System: Typically, two rodent species (e.g., rats and mice) are used.
-
Dosing: The test substance is administered daily, usually mixed in the diet, for an extended period (e.g., 12-24 months).[10] At least three dose levels and a control group are used.
-
Observations: Daily clinical observations, regular body weight and food consumption measurements, and periodic hematology and clinical chemistry analyses are performed.
-
Pathology: At the end of the study, all animals undergo a full necropsy. Tissues and organs are examined macroscopically and microscopically.
-
Endpoint: The study identifies target organs of toxicity and determines the NOAEL.
-
A battery of tests is required to assess the potential for DNA damage and mutagenesis.
-
Bacterial Reverse Mutation Test (Ames Test)
-
Objective: To detect gene mutations (point mutations).[11]
-
Protocol (based on OECD Guideline 471):
-
Test System: Several strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid.
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix from rat liver).
-
Endpoint: A positive result is a dose-dependent increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the amino acid) compared to the negative control.
-
-
-
In Vitro Mammalian Cell Micronucleus Test
-
Objective: To detect damage to chromosomes (clastogenicity) or the mitotic apparatus (aneugenicity).[12][13]
-
Protocol (based on OECD Guideline 487):
-
Test System: Mammalian cell lines (e.g., CHO, TK6) or primary human lymphocytes are used.[14][15]
-
Procedure: Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9). Cell proliferation is assessed to ensure that the cells have undergone mitosis.
-
Endpoint: The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm of daughter cells) is scored. A significant, dose-related increase in micronuclei indicates genotoxic potential.
-
-
-
Objective: To assess the tumorigenic potential of a substance over the lifetime of an animal.
-
Protocol (2-Year Rodent Bioassay, based on OECD Guideline 451):
-
Dosing: The substance is administered daily for 18-24 months. Dose levels are selected based on data from chronic toxicity studies, with the highest dose being the Maximum Tolerated Dose (MTD).
-
Observations: Animals are monitored for clinical signs and the development of palpable masses throughout the study.
-
Pathology: A complete histopathological examination of all organs and tissues from all animals is conducted to identify any increase in tumor incidence.
-
Endpoint: A statistically significant increase in the incidence of benign or malignant tumors in any dosed group compared to the control group indicates carcinogenic potential.
-
Objective: To assess the effects of the substance on reproductive performance and the development of offspring.
-
Protocol (Extended One-Generation Reproductive Toxicity Study, based on OECD Guideline 443): [18][19]
-
Test System: Typically, rats are used.
-
Dosing: Parental (P) generation animals are dosed for a pre-mating period, during mating, gestation, and lactation. Selected first-generation (F1) offspring continue to be dosed through maturity.
-
Endpoints:
-
P Generation: Mating performance, fertility, gestation length, maternal behavior.
-
F1 Generation: Viability, growth, physical development, sexual maturation, and reproductive performance (if an F2 generation is included).
-
-
Cohorts: The F1 generation is typically divided into cohorts to assess reproductive endpoints (Cohort 1), developmental neurotoxicity (Cohort 2), and developmental immunotoxicity (Cohort 3).
-
Visualizations of Experimental Workflows
Conclusion
The safety and toxicology profile of this compound is largely uncharacterized in publicly available literature. While basic hazard identification from SDS suggests it is an irritant to the skin, eyes, and respiratory tract, comprehensive studies on acute, chronic, genetic, carcinogenic, and reproductive toxicity are absent. Based on its structural similarity to Clenbuterol, a beta-2 adrenergic agonist pathway is its hypothesized mechanism of action. A full assessment of its safety for any potential application would require a rigorous, multi-faceted testing strategy following established international guidelines, as outlined in this guide. This framework serves as a roadmap for the systematic evaluation necessary to ensure the safety of new pharmaceutical candidates.
References
- 1. scbt.com [scbt.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Clenbuterol | C12H18Cl2N2O | CID 2783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Clenbuterol Hydrochloride? [synapse.patsnap.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronological supplement to the Carcinogenic Potency Database: standardized results of animal bioassays published through December 1982 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mutagenicity testing of selected analgesics in Ames Salmonella strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. toxicoop.com [toxicoop.com]
- 15. x-cellr8.com [x-cellr8.com]
- 16. The 2-year rodent bioassay in drug and chemical carcinogenicity testing: Performance, utility, and configuration for cancer hazard identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A carcinogenic potency database of the standardized results of animal bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. oecd.org [oecd.org]
Mapenterol Hydrochloride: A Technical Guide to Solubility and Stability
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the solubility and stability of mapenterol hydrochloride, a β2-adrenoceptor agonist. The information presented is essential for guiding formulation development, analytical method design, and establishing appropriate storage conditions to ensure the compound's quality and efficacy.
Core Physicochemical Properties
This compound is the salt form of mapenterol, used to improve its handling and solubility characteristics. Understanding its fundamental properties is the first step in its characterization.
Table 1: Physicochemical Properties of this compound
| Property | Data | Source |
| Chemical Name | 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol;hydrochloride | [1] |
| Molecular Formula | C₁₄H₂₁Cl₂F₃N₂O | [2][3] |
| Molecular Weight | 361.23 g/mol | [2][3][4] |
| Appearance | Solid | [5][6] |
| Melting Point | 176-178°C (with decomposition) | [2] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and bioavailability. The solubility of this compound has been qualitatively assessed in several common solvents.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility |
| Water | Slightly soluble |
| Methanol (B129727) | Sparingly soluble |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble |
Source: Cayman Chemical[5]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
To obtain quantitative solubility data, particularly as a function of pH, the shake-flask method is a well-established protocol.[7][8]
-
Preparation of Media: Prepare a series of buffered solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).
-
Addition of Compound: Add an excess amount of this compound to a vial containing a known volume of the selected medium. This ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[8] The presence of undissolved solid should be confirmed visually at the end of the experiment.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert, fine-pore filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the clear filtrate to determine the concentration of dissolved this compound using a validated, stability-indicating analytical method, such as HPLC-UV.
-
Data Reporting: Report the solubility as the mean of at least three replicate experiments, typically in mg/mL or µg/mL.
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile
Stability testing is crucial for determining the re-test period or shelf life of an API and is guided by the International Council for Harmonisation (ICH) guidelines.[9][10][11] The purpose is to see how the quality of the substance varies over time under the influence of temperature, humidity, and light.[12][13]
Solid-State Stability
Solid-state stability studies assess the intrinsic stability of the API. Samples are stored in containers that simulate the proposed packaging for storage and distribution.[12][14]
Table 3: ICH Conditions for Solid-State Stability Testing
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity. Sources:[9][11]
Testing Frequency: For long-term studies, testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[12][13] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[12][14]
Solution-State and Forced Degradation Studies
Solution-state stability is vital for developing liquid dosage forms and for understanding potential degradation pathways. Forced degradation (stress testing) is used to identify likely degradation products and demonstrate the specificity of analytical methods.[15]
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol or an aqueous buffer).[16]
-
Apply Stress Conditions: Expose aliquots of the solution to various stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 N NaOH at room or elevated temperature.
-
Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Stress: Heat the solution (e.g., 60-80°C) and a solid sample.
-
Photostability: Expose the solution and solid sample to light according to ICH Q1B guidelines.
-
-
Time-Point Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method.
-
Analysis: Compare the chromatograms of stressed samples to an unstressed control. The goal is to achieve 5-20% degradation of the parent compound. Identify and quantify the parent peak and any significant degradation products.
Caption: Logical Flow for Stability Assessment.
Mechanism of Action: β2-Adrenergic Signaling
Mapenterol is an agonist of the β2-adrenergic receptor (β2-AR), a member of the G-protein-coupled receptor (GPCR) superfamily.[5][17][18] Its therapeutic effects, such as bronchodilation, are mediated through a well-defined signaling cascade.
Upon binding, mapenterol stabilizes an active conformation of the β2-AR. This promotes the coupling and activation of the stimulatory G-protein, Gs.[19][20] The activated Gs α-subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[18][20] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately resulting in a cellular response like smooth muscle relaxation.[18]
Caption: Simplified β2-Adrenergic Signaling Pathway.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound | CAS#:54238-51-6 | Chemsrc [chemsrc.com]
- 3. medkoo.com [medkoo.com]
- 4. scbt.com [scbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. achemtek.com [achemtek.com]
- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]
- 10. How to Conduct Stability Testing of APIs as per ICH Q7A Guidelines – StabilityStudies.in [stabilitystudies.in]
- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 12. database.ich.org [database.ich.org]
- 13. pharmaacademias.com [pharmaacademias.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 19. ahajournals.org [ahajournals.org]
- 20. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Profile of Mapenterol Hydrochloride: A β2-Adrenoceptor Agonist Awaiting Scientific Elucidation
For the attention of Researchers, Scientists, and Drug Development Professionals.
Mapenterol hydrochloride, a compound identified as a β2-adrenoceptor agonist, presents a curious case within the landscape of pharmacological research. Despite its classification and structural similarities to established β2-agonists like Clenbuterol, a comprehensive review of publicly available scientific literature reveals a significant void in empirical data regarding its therapeutic applications, mechanism of action, and safety profile. This technical overview serves to summarize the currently accessible information on this compound and highlight the conspicuous absence of in-depth research, a critical consideration for any professional in the field of drug discovery and development.
Chemical Identity and Properties
A compilation of information from various chemical suppliers provides the fundamental identification of this compound.
| Property | Data |
| Chemical Name | 1-(4-Amino-3-chloro-5-trifluoromethylphenyl)-2-(tert-pentylamino)ethan-1-ol hydrochloride |
| CAS Number | 54238-51-6 |
| Molecular Formula | C₁₄H₂₁Cl₂F₃N₂O |
| Molecular Weight | 361.23 g/mol |
| Classification | β2-adrenoceptor Agonist |
This data is aggregated from publicly available chemical supplier databases. No primary experimental data was found to corroborate these properties.
Known Biological Activity: A Surface-Level Understanding
This compound is consistently categorized as a β2-adrenoceptor agonist.[1][2] This classification suggests that it may selectively bind to and activate β2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways, uterus, and blood vessels. Activation of these G-protein coupled receptors typically initiates a signaling cascade involving the stimulation of adenylyl cyclase, an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and the subsequent activation of protein kinase A (PKA).
However, beyond this general classification, there is a notable lack of specific research to delineate the binding affinity, selectivity, and functional activity of this compound at the β2-adrenoceptor. No publicly accessible in vitro or in vivo studies detailing its potency, efficacy, or potential off-target effects could be identified.
Visualizing the Presumed Signaling Pathway
Based on its classification as a β2-adrenoceptor agonist, the anticipated signaling pathway is illustrated below. It is crucial to emphasize that this diagram represents a generalized pathway for β2-adrenoceptor activation and has not been experimentally validated for this compound specifically.
Caption: Presumed signaling pathway of this compound as a β2-adrenoceptor agonist.
The Uncharted Territory: A Call for Research
The absence of published research on this compound is profound. A thorough search for experimental protocols, quantitative data from preclinical or clinical studies, pharmacokinetic and pharmacodynamic profiles, and toxicology data yielded no results. This lack of information prevents any meaningful assessment of its potential therapeutic applications.
For researchers and drug development professionals, this compound represents a veritable black box. While its structural classification is known, its biological activity, safety, and efficacy remain entirely uncharacterized in the public domain. The following critical areas require investigation to even begin to understand the potential of this compound:
-
Receptor Binding and Functional Assays: Quantitative analysis of binding affinity (Ki) and functional potency (EC50) at the β2-adrenoceptor is essential. Selectivity profiling against other adrenergic receptor subtypes (α1, α2, β1, β3) is also a critical first step.
-
In Vitro and In Vivo Pharmacological Studies: Evaluation of its effects on airway smooth muscle relaxation, potential cardiovascular effects, and other systemic responses in relevant cellular and animal models is necessary.
-
Pharmacokinetic Profiling: Studies on its absorption, distribution, metabolism, and excretion (ADME) would be fundamental to understanding its potential as a therapeutic agent.
-
Toxicology and Safety Assessment: Comprehensive safety pharmacology and toxicology studies are required to identify any potential adverse effects.
Conclusion
This compound is a compound defined more by what is unknown than what is known. Its designation as a β2-adrenoceptor agonist provides a theoretical framework for its mechanism of action, but without any supporting experimental data, its therapeutic potential remains purely speculative. For the scientific and drug development communities, this compound stands as an unvalidated molecule. Any consideration of this compound for therapeutic development would necessitate a comprehensive, ground-up research program to establish its fundamental pharmacological and toxicological properties. The information presented here, based on an exhaustive search of publicly available data, underscores the critical need for primary research to move this compound from a chemical name to a characterized pharmacological agent.
References
Methodological & Application
Application Notes and Protocols for Mapenterol Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mapenterol hydrochloride is a selective β2-adrenergic receptor agonist.[1][2] β2-adrenergic receptors are predominantly found in the smooth muscle of the airways, uterus, and vasculature of skeletal muscle.[3] Activation of these G protein-coupled receptors initiates a signaling cascade that leads to smooth muscle relaxation.[3] Consequently, β2-adrenergic agonists are critical in therapeutic applications, particularly for treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).
This document provides a detailed experimental protocol for the in vitro characterization of this compound in relevant cell culture models. The protocols outlined below describe methods to assess its cytotoxicity and to quantify its agonistic activity by measuring the downstream second messenger, cyclic adenosine (B11128) monophosphate (cAMP).
Data Presentation
| Cell Line | Assay Type | Parameter | Value (M) | Incubation Time (hours) |
| A549 | Cytotoxicity | CC50 | > 1 x 10⁻⁴ | 24, 48, 72 |
| BEAS-2B | Cytotoxicity | CC50 | > 1 x 10⁻⁴ | 24, 48, 72 |
| HASMC | Cytotoxicity | CC50 | > 1 x 10⁻⁴ | 24, 48, 72 |
| A549 | Functional (cAMP) | EC50 | To be determined | 0.5 |
| BEAS-2B | Functional (cAMP) | EC50 | To be determined | 0.5 |
| HASMC | Functional (cAMP) | EC50 | To be determined | 0.5 |
CC50: 50% cytotoxic concentration; EC50: 50% effective concentration.
Signaling Pathway
This compound, as a β2-adrenergic agonist, is expected to activate the canonical Gs-protein signaling pathway. Upon binding to the β2-adrenergic receptor, it induces a conformational change that activates the associated heterotrimeric Gs protein. The Gαs subunit then dissociates and activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][5][6] cAMP, a second messenger, subsequently activates Protein Kinase A (PKA), leading to downstream cellular responses, including smooth muscle relaxation.[4][5][6]
Caption: β2-Adrenergic Receptor Signaling Pathway.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the compound are crucial for reproducible results.
-
Solubility and Storage: this compound is sparingly soluble in methanol (B129727) and slightly soluble in DMSO and water.[7] For long-term storage, it is recommended to store the solid compound at -20°C.[1] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[8] Avoid repeated freeze-thaw cycles.
-
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.
-
Further dilute the stock solution in a suitable sterile, serum-free culture medium to create a series of working concentrations immediately before use.
-
Cell Culture
The choice of cell line is dependent on the research question. Human lung adenocarcinoma cells (A549), human bronchial epithelial cells (BEAS-2B), and primary human airway smooth muscle cells (HASMC) are relevant models for studying respiratory drugs.
-
A549 Cell Culture:
-
Growth Medium: F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[9]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[10][11]
-
Subculture: When cells reach 70-80% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed at a ratio of 1:4 to 1:8.[9][10]
-
-
BEAS-2B Cell Culture:
-
Growth Medium: BEGM™ Bronchial Epithelial Cell Growth Medium or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[12]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[13] Flasks should be pre-coated with a mixture of fibronectin, collagen, and bovine serum albumin.[14]
-
Subculture: Subculture before cells reach 70% confluency to prevent terminal differentiation.[14] Detach cells with Trypsin-EDTA, neutralize, and re-seed.
-
-
Human Airway Smooth Muscle Cell (HASMC) Culture:
-
Growth Medium: Smooth Muscle Cell Growth Medium supplemented with growth factors, 5% FBS, and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[15]
-
Subculture: When cells reach 70-90% confluency, detach using Trypsin/EDTA solution, neutralize, and re-seed.[15]
-
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration range of this compound that is non-toxic to the cells, which is essential for interpreting functional assay results. The principle of the MTT assay is the conversion of the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.[16]
-
Materials:
-
Cells of interest (A549, BEAS-2B, or HASMC)
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 1-2 x 10⁴ cells/well) and incubate for 24 hours.[17]
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include vehicle-only controls.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16][17]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[16]
-
Measure the absorbance at 570 nm using a microplate reader.[16]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the CC50 value.
-
Functional Assay: cAMP Accumulation
This assay quantifies the agonistic activity of this compound by measuring the intracellular accumulation of cAMP. Competitive immunoassays are commonly used for this purpose.[18][19]
-
Materials:
-
Cells of interest cultured in 96-well plates
-
This compound working solutions
-
Positive control (e.g., Isoproterenol)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
-
Protocol:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Replace the growth medium with serum-free medium and incubate for a few hours.
-
Pre-treat cells with a PDE inhibitor (e.g., 500 µM IBMX) for 30 minutes at 37°C.
-
Add various concentrations of this compound or a positive control and incubate for 30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the cAMP concentration in the cell lysates using the chosen assay format (e.g., HTRF, ELISA).[20]
-
Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
Caption: General Experimental Workflow.
References
- 1. medkoo.com [medkoo.com]
- 2. scbt.com [scbt.com]
- 3. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. encodeproject.org [encodeproject.org]
- 10. A549 Cell Subculture Protocol [a549.com]
- 11. nanopartikel.info [nanopartikel.info]
- 12. researchgate.net [researchgate.net]
- 13. BEAS-2B Cell Line in Respiratory Disease Research: A Comprehensive Guide [cytion.com]
- 14. BEAS-2B. Culture Collections [culturecollections.org.uk]
- 15. promocell.com [promocell.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 20. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dissolution of Mapenterol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mapenterol hydrochloride is a β2-adrenergic receptor agonist.[1] Its primary mechanism of action involves the stimulation of β2-adrenergic receptors, leading to smooth muscle relaxation, which is a therapeutic target for respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[2][3][4] For researchers investigating the in vivo efficacy and pharmacokinetics of this compound, establishing a safe and effective dissolution and administration protocol is a critical first step.
These application notes provide a comprehensive guide to dissolving this compound for in vivo studies, addressing its known solubility challenges and offering systematic protocols for formulation development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is essential for developing a suitable formulation. The known properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₀ClF₃N₂O • HCl | [1] |
| Molecular Weight | 361.2 g/mol | [1] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 176-178°C (with decomposition) | [6] |
| Solubility | - Water: Slightly soluble. One source indicates 25 mg/mL (69.21 mM) is achievable with sonication.[1][5] - DMSO: Slightly soluble[1] - Methanol: Sparingly soluble[1] | |
| Storage (Solution) | -20°C for 1 month; -80°C for up to 6 months (sealed, away from moisture) | [2][5] |
Signaling Pathway of β2-Adrenergic Receptor Agonists
Mapenterol, as a β2-adrenergic agonist, activates a well-characterized signaling cascade. The diagram below illustrates this pathway, which ultimately leads to smooth muscle relaxation.
References
- 1. researchgate.net [researchgate.net]
- 2. biolife-publisher.it [biolife-publisher.it]
- 3. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 4. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Mapenterol Hydrochloride in Animal Models
Disclaimer: The following information is intended for research purposes only and is not for human or veterinary use. Mapenterol hydrochloride is a potent β2-adrenergic receptor agonist and should be handled with appropriate safety precautions. The data presented here is largely based on studies of a closely related compound, Mabuterol (B30384), due to the limited availability of specific data for this compound. Researchers should use this information as a guide and establish optimal dosages and protocols based on their specific experimental needs and animal models.
Introduction
This compound is a selective β2-adrenergic receptor agonist. Agonism of β2-adrenergic receptors classically leads to the activation of a Gs-protein, which in turn activates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade results in smooth muscle relaxation, particularly in the bronchioles, making it a subject of interest for respiratory research. This document provides an overview of its use in animal models, including dosage information, pharmacokinetic data, and detailed experimental protocols.
Data Presentation
Table 1: Pharmacokinetic Parameters of Mabuterol in Rats (Oral Administration)
| Parameter | Value | Unit | Citation |
| Dose | 10 | mg/kg | [1] |
| Time to Maximum Concentration (Tmax) | 5.3 - 5.7 | hours | [1] |
| Maximum Concentration (Cmax) (R-enantiomer) | 266.8 | ng/mL | [1] |
| Maximum Concentration (Cmax) (S-enantiomer) | 277.9 | ng/mL | [1] |
| Area Under the Curve (AUC) (R-enantiomer) | 5,938.9 | ng·h/mL | [1] |
| Area Under the Curve (AUC) (S-enantiomer) | 4,446.1 | ng·h/mL | [1] |
| Half-life (t1/2) (R-enantiomer) | 14.5 | hours | [1] |
| Half-life (t1/2) (S-enantiomer) | 9.6 | hours | [1] |
| Absorption | Readily absorbed from the small intestine | - | [2] |
| Distribution | Higher concentrations in liver, lung, kidney, and secretory organs than in blood. Low concentration in the central nervous system. | - | [2] |
| Excretion (24h, oral) | ~60% in urine, ~26% in feces | - | [2] |
| Biliary Excretion (24h, intravenous) | ~22% | - | [2] |
Table 2: Acute Toxicity of Mabuterol in Rodents
| Animal Model | Route of Administration | LD50 | Unit | Citation |
| Mouse | Oral | 199.9 - 319.3 | mg/kg | [3] |
| Rat | Oral | 199.9 - 319.3 | mg/kg | [3] |
| Mouse | Intravenous | 18.3 - 51.1 | mg/kg | [3] |
| Rat | Intravenous | 18.3 - 51.1 | mg/kg | [3] |
| Mouse | Intraperitoneal | 60 - 78.3 | mg/kg | [3] |
| Rat | Intraperitoneal | 60 - 78.3 | mg/kg | [3] |
| Mouse | Subcutaneous | 113 - 125.7 | mg/kg | [3] |
| Rat | Subcutaneous | 113 - 125.7 | mg/kg | [3] |
Table 3: Reported Dosages and Effects of Mabuterol in Animal Models
| Animal Model | Route of Administration | Dosage | Observed Effects | Citation |
| Mouse | Oral | 10 mg/kg | Increased touch response. | [4] |
| Mouse | Oral | 30 and 100 mg/kg | Decreased spontaneous movement and ptosis. | [4] |
| Mouse | Oral | 5 mg/kg | Prolonged hexobarbital-induced sleeping time. | [4] |
| Mouse | Subcutaneous | 2.5 mg/kg | Prolonged hexobarbital-induced sleeping time. | [4] |
| Mouse | Oral | 80 mg/kg | Depressed reactive movement (rotarod test). | [4] |
| Mouse | Subcutaneous | 40 mg/kg | Depressed reactive movement (rotarod test). | [4] |
| Rat | Oral | 20, 100 mg/kg (and increasing doses up to 100 mg/kg over 7 weeks) | No physical dependence observed. | [5] |
| Rat | Oral (gavage) | 1 and 2.5 mg/kg (chronic) | Well tolerated. | [3] |
| Rat | Oral (gavage) | ≥ 10 mg/kg (chronic) | Dose-dependent irritability and hypersalivation. | [3] |
Mandatory Visualization
Caption: β2-Adrenergic Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
1. Objective: To administer a precise oral dose of this compound to rats.
2. Materials:
-
This compound solution of desired concentration in a suitable vehicle (e.g., sterile water or saline).
-
Appropriately sized gavage needles (16-18 gauge for adult rats).
-
Syringes.
-
Animal scale.
-
Restraining device (optional).
3. Procedure:
- Animal Preparation: Weigh the rat to determine the correct dosing volume. The maximum recommended volume is 10-20 mL/kg.
- Gavage Needle Measurement: Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the length required to reach the stomach. Mark this length on the needle.
- Restraint: Gently but firmly restrain the rat. The head should be in a straight line with the neck and esophagus.
- Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should pass smoothly without resistance. Do not force the needle.
- Dose Administration: Once the needle is in the correct position (up to the pre-measured mark), slowly administer the this compound solution.
- Needle Removal: Gently withdraw the needle in the same angle it was inserted.
- Post-Procedure Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10 minutes.
Protocol 2: Intravenous (Tail Vein) Injection in Mice
1. Objective: To administer a precise intravenous dose of this compound to mice.
2. Materials:
-
This compound solution of desired concentration in a sterile, injectable vehicle.
-
Insulin syringes with a 27-30 gauge needle.
-
Mouse restrainer.
-
Heat lamp.
-
Animal scale.
3. Procedure:
- Animal Preparation: Weigh the mouse to calculate the correct injection volume. The maximum bolus injection volume is typically 5 mL/kg.
- Vein Dilation: Place the mouse under a heat lamp for a few minutes to warm the tail and cause the lateral tail veins to dilate, making them more visible.
- Restraint: Place the mouse in a suitable restrainer, ensuring the tail is accessible.
- Vein Identification: Identify one of the two lateral tail veins.
- Needle Insertion: With the bevel of the needle facing up, insert the needle into the vein at a shallow angle. A successful insertion may be indicated by a small flash of blood in the hub of the needle.
- Dose Administration: Slowly and steadily inject the this compound solution. The vein should blanch as the solution is administered. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
- Needle Removal and Hemostasis: Withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.
- Post-Procedure Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Protocol 3: Assessment of Bronchodilator Activity in Guinea Pigs (Adapted from Histamine-Induced Bronchoconstriction Model)
1. Objective: To evaluate the bronchodilatory effect of this compound against a histamine-induced bronchoconstriction.
2. Materials:
-
Male Hartley guinea pigs (300-400 g).
-
This compound solution.
-
Histamine (B1213489) solution (e.g., 1% in sterile saline).
-
Anesthesia (e.g., urethane).
-
Mechanical ventilator.
-
Whole-body plethysmograph or equipment to measure airway resistance.
3. Procedure:
- Animal Preparation: Anesthetize the guinea pig and perform a tracheotomy. Connect the animal to a mechanical ventilator.
- Baseline Measurement: Place the animal in a whole-body plethysmograph and record baseline respiratory parameters (e.g., airway resistance, tidal volume, respiratory rate) for 10-15 minutes to establish a stable baseline.
- Bronchoconstriction Induction: Administer an aerosolized histamine solution to induce bronchoconstriction. Monitor for a significant and stable increase in airway resistance.
- Mapenterol Administration: Once a stable bronchoconstriction is achieved, administer this compound via the desired route (e.g., intravenous, intratracheal, or aerosol).
- Post-Treatment Monitoring: Continuously record respiratory parameters to measure the reversal of bronchoconstriction. Note the onset and duration of the bronchodilatory effect.
- Control Group: A control group should receive the vehicle instead of this compound to account for the natural resolution of histamine-induced bronchoconstriction.
- Data Analysis: Compare the changes in respiratory parameters between the Mapenterol-treated group and the control group to quantify the bronchodilatory effect.
References
- 1. Enantioselective pharmacokinetics of mabuterol in rats studied using sequential achiral and chiral HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic studies of mabuterol, a new selective beta 2-stimulant. I: Studies on the absorption, distribution and excretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicology of mabuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological studies of mabuterol, a new selective beta 2-stimulant. III: Effects on the central nervous system, striated muscle and carbohydrate and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Special toxicology--physical dependence potential, antigenicity and mutagenicity--of mabuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Beta-2 Adrenergic Receptor Binding Assay with Mapenterol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The beta-2 adrenergic receptor (β2AR) is a member of the G protein-coupled receptor (GPCR) superfamily and a key target in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Activation of the β2AR in bronchial smooth muscle cells leads to bronchodilation.[2] Mapenterol hydrochloride is identified as a β2-adrenoceptor agonist, making it a compound of interest for therapeutic development.[3][4]
Radioligand binding assays are the gold standard for quantifying receptor density and determining the affinity of unlabeled ligands for a specific receptor.[5][6] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human β2-adrenergic receptor.
Data Presentation
The following table summarizes the key quantitative data that can be obtained from the described experimental protocol. The values for the radioligand are hypothetical and should be determined from saturation binding experiments, while the values for this compound will be determined from the competitive binding assay.
| Parameter | Description | Value | Units |
| Radioligand | |||
| Kd | Dissociation constant of the radioligand | e.g., 0.5 | nM |
| Bmax | Maximum number of binding sites | e.g., 2.5 | pmol/mg protein |
| Test Compound | |||
| Mapenterol HCl IC50 | Concentration of Mapenterol HCl that inhibits 50% of specific radioligand binding | To be determined | nM |
| Mapenterol HCl Ki | Inhibitory constant for Mapenterol HCl binding | To be calculated | nM |
Experimental Protocols
I. Preparation of Cell Membranes Expressing β2-Adrenergic Receptors
This protocol describes the preparation of crude cell membranes from a cell line overexpressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).
Materials:
-
Cells expressing human β2-adrenergic receptor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4), ice-cold
-
Sucrose solution (0.25 M) in Lysis Buffer, ice-cold
-
Cell scraper
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Bradford assay reagents for protein quantification
Procedure:
-
Grow cells to 80-90% confluency in appropriate culture flasks.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Scrape the cells into ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer with 10-15 strokes on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Lysis Buffer containing 0.25 M sucrose.
-
Determine the protein concentration of the membrane preparation using the Bradford assay.
-
Aliquot the membrane suspension and store at -80°C until use.
II. Competitive Radioligand Binding Assay
This protocol details the procedure for a competitive binding assay to determine the inhibitory constant (Ki) of this compound. A suitable radioligand for the β2AR, such as [³H]-dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-iodocyanopindolol ([¹²⁵I]-ICYP), should be used.[5][7]
Materials:
-
Prepared cell membranes expressing β2AR
-
Radioligand (e.g., [³H]-DHA)
-
This compound
-
Non-specific binding control (e.g., Propranolol, 10 µM)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of radioligand at a concentration near its Kd, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of 10 µM Propranolol, 50 µL of radioligand, and 100 µL of membrane suspension.
-
Competition: 50 µL of each concentration of this compound, 50 µL of radioligand, and 100 µL of membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters should be pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
III. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the β2AR.
-
Mandatory Visualizations
Signaling Pathway of the Beta-2 Adrenergic Receptor
Caption: Signaling pathway of the beta-2 adrenergic receptor.
Experimental Workflow for Competitive Binding Assay
Caption: Experimental workflow for the competitive binding assay.
References
- 1. ahajournals.org [ahajournals.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Efficacy of the β2-adrenergic receptor is determined by conformational equilibrium in the transmembrane region - PMC [pmc.ncbi.nlm.nih.gov]
Preparation and Storage of Mapenterol Hydrochloride Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation, storage, and handling of Mapenterol hydrochloride stock solutions for research purposes. This compound is a β2-adrenergic receptor agonist.[1][2] Accurate preparation and storage of stock solutions are critical for ensuring the reproducibility and validity of experimental results. This guide outlines best practices for solvent selection, solution preparation, storage conditions, and stability assessment.
Compound Information
| Parameter | Value | Reference |
| Chemical Name | 4-amino-3-chloro-α-[[(1,1-dimethylpropyl)amino]methyl]-5-(trifluoromethyl)-benzenemethanol, monohydrochloride | [1] |
| Molecular Formula | C₁₄H₂₀ClF₃N₂O • HCl | [1] |
| Molecular Weight | 361.2 g/mol | [1] |
| Purity | ≥95% | [1] |
| Appearance | Solid powder | [2] |
Solubility Data
Quantitative solubility data for this compound in common laboratory solvents is not extensively published. The following table summarizes the available qualitative and inferred solubility information. It is strongly recommended to perform small-scale solubility tests before preparing large volumes of stock solutions.
| Solvent | Solubility | Remarks | Reference |
| DMSO | Slightly soluble; at least 1 mg/mL | A pre-made solution of 1000 mg/L (1 mg/mL) is commercially available. | [1][3] |
| Methanol (B129727) | Sparingly soluble | A study on the stability of a standard solution was conducted in methanol. | [1][4] |
| Water | Slightly soluble | [1] | |
| Ethanol | Data not available |
Preparation of Stock Solutions
This protocol provides a general procedure for preparing a stock solution of this compound. The example below is for preparing a 10 mM stock solution in DMSO.
Materials
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol
-
Equilibrate the Compound: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.
-
Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 361.2 g/mol = 3.612 mg
-
-
Weigh the Compound: Carefully weigh out the calculated amount of this compound using a calibrated analytical balance in a fume hood.
-
Dissolution: Add the weighed compound to a sterile vial. Add the desired volume of DMSO (in this case, 1 mL).
-
Mixing: Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution if necessary.
-
Sterilization (Optional): If required for your application (e.g., cell culture), the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored vials to avoid repeated freeze-thaw cycles. Store the aliquots as recommended in Section 4.
Caption: Workflow for stock solution preparation.
Storage and Stability of Stock Solutions
Proper storage is crucial to maintain the stability and activity of this compound stock solutions.
| Storage Condition | Duration | Remarks | Reference |
| -80°C | Up to 6 months | Recommended for long-term storage to minimize degradation. | [5] |
| -20°C | Up to 1 month | Suitable for short-term storage. | [5] |
| 2-8°C (in Methanol) | At least 9 months | A study demonstrated stability in methanol at this temperature. | [4] |
Key Recommendations:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting into single-use volumes is highly recommended.
-
Protect from Light: Store solutions in amber-colored vials or in the dark.
-
Use Tightly Sealed Containers: This prevents solvent evaporation and contamination.
Protocol for Stability Assessment of Stock Solutions
To ensure the integrity of the stock solution over time, a stability study can be performed.
Objective
To determine the stability of a this compound stock solution under specific storage conditions (e.g., -20°C in DMSO) over a defined period.
Methodology
-
Prepare a Bulk Stock Solution: Prepare a fresh, large-volume stock solution of known concentration (e.g., 10 mM in DMSO).
-
Initial Analysis (Time 0): Immediately after preparation, analyze the concentration and purity of the stock solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This will serve as the baseline.
-
Aliquoting and Storage: Aliquot the remaining stock solution into multiple vials for each time point to be tested (e.g., 1, 3, 6 months). Store these aliquots under the desired conditions.
-
Time-Point Analysis: At each scheduled time point, retrieve one aliquot and re-analyze its concentration and purity using the same analytical method as for the initial analysis.
-
Data Analysis: Compare the results from each time point to the initial (Time 0) data. A significant decrease in concentration or the appearance of new peaks (degradation products) indicates instability.
Caption: Workflow for stability assessment.
β2-Adrenergic Receptor Signaling Pathway
This compound is an agonist of β2-adrenergic receptors (β2-ARs).[1] Upon binding, it activates downstream signaling cascades. The primary pathway involves the coupling of the β2-AR to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP).[6][7] cAMP then activates Protein Kinase A (PKA), which phosphorylates various cellular substrates to elicit a physiological response.[7] The β2-AR can also couple to an inhibitory G protein (Gi), which can modulate the signaling response.[6]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Mapenterol HCl solution – CRM LABSTANDARD [crmlabstandard.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Quantification of Mapenterol Hydrochloride in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Mapenterol hydrochloride, a β2-adrenergic agonist, in various biological matrices. The protocols are intended to guide researchers in developing and validating robust analytical methods for pharmacokinetic studies, residue analysis, and other research applications.
Introduction
Mapenterol is a synthetic phenylethanolamine with β2-adrenergic agonist properties. Accurate and sensitive quantification of Mapenterol in biological samples such as plasma, urine, and tissue is crucial for understanding its pharmacokinetics, metabolism, and potential residues in food-producing animals. The primary analytical technique for this purpose is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), which offers high selectivity and sensitivity.
Signaling Pathway of Mapenterol
As a β2-adrenergic agonist, Mapenterol exerts its effects by binding to and activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a downstream signaling cascade primarily through the Gs alpha subunit. The activated Gs protein stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2][3] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in the physiological response, such as smooth muscle relaxation.[1][2]
Analytical Methods and Protocols
The following sections detail the experimental procedures for quantifying Mapenterol in tissue, plasma, and urine samples.
I. Quantification of Mapenterol in Animal Tissue (Pork)
This method is adapted from a validated procedure for the simultaneous determination of multiple β2-agonists in pork.[4]
1. Experimental Workflow
2. Sample Preparation Protocol
-
Weigh 5 g of homogenized pork tissue into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 20 mL of 0.2 M sodium acetate (B1210297) buffer (pH 5.2) and vortex to mix.
-
Add 250 µL of β-glucuronidase (≥1000 U/mL) and vortex for 2 minutes.
-
Incubate the sample at 37°C for 16 hours for enzymatic hydrolysis.
-
After incubation, shake for 15 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer 4 mL of the supernatant to a new centrifuge tube.
-
Add 5 mL of 0.1 M perchloric acid to adjust the pH to 1 ± 0.3, then centrifuge at 4000 rpm for 10 minutes.
-
Condition a Bond Elut Plexa PCX SPE cartridge (e.g., 30 mg, 1 mL) sequentially with 3 mL of methanol (B129727) and 3 mL of water.
-
Load the supernatant from step 7 onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 0.1 M HCl followed by 3 mL of methanol.
-
Elute the analytes with 5 mL of 5% ammonia (B1221849) solution in methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 0.1% formic acid in water/acetonitrile (B52724) (90:10, v/v).
-
Vortex, filter through a 0.45 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: Agilent Poroshell 120 EC-C18 (e.g., 2.1 x 100 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate Mapenterol from matrix components (e.g., starting at 2% B, ramping to 90% B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS System: Agilent 6460 Triple Quadrupole LC/MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Specific precursor/product ion transitions for Mapenterol should be optimized. For example, monitor the transition for Mapenterol (adjust based on instrument optimization).
4. Quantitative Data Summary (Tissue)
| Parameter | Value | Reference |
| Linearity Range | 0.25 - 5 ng/g | [4] |
| Limit of Detection (LOD) | pg/g level | [4] |
| Recovery | 82% - 105% | [4] |
| Precision (RSD) | 1.6% - 8.4% | [4] |
II. Quantification of Mapenterol in Plasma
This protocol is a representative method based on common practices for the analysis of β-agonists and other small molecules in plasma.[5][6]
1. Experimental Workflow
2. Sample Preparation Protocol (Protein Precipitation)
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add an appropriate internal standard (e.g., a stable isotope-labeled Mapenterol).
-
Add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: UPLC system (e.g., Waters ACQUITY) or equivalent
-
Column: C18 column suitable for bioanalysis (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A fast gradient suitable for high-throughput analysis.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: ESI, Positive
-
MRM Transitions: Optimized for Mapenterol and the internal standard.
4. Representative Quantitative Data (Plasma)
The following are typical performance characteristics for bioanalytical methods of similar compounds in plasma. Specific validation would be required for Mapenterol.
| Parameter | Representative Value |
| Linearity Range | 0.1 - 100 ng/mL |
| LLOQ | 0.1 ng/mL |
| Recovery | > 80% |
| Precision (RSD) | < 15% |
| Accuracy | 85% - 115% |
III. Quantification of Mapenterol in Urine
This method is based on a published procedure for the simultaneous determination of fifteen β-agonists, including Mapenterol, in animal urine.[7]
1. Experimental Workflow
2. Sample Preparation Protocol
-
To a suitable volume of urine, add perchloric acid solution to acidify the sample and precipitate proteins.
-
Centrifuge to pellet the precipitate.
-
Condition an HLB SPE cartridge (e.g., 60 mg, 3 mL) with methanol followed by water.
-
Load the supernatant from step 2 onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute Mapenterol with a suitable solvent, such as methanol.
-
The eluate can be directly injected or evaporated and reconstituted in the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: Agilent 1100 HPLC or equivalent
-
Column: Eclipse XDB-C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Methanol
-
Gradient: A suitable gradient for the separation of β-agonists.
-
Flow Rate: 1.0 mL/min
-
MS System: API 4000 tandem mass spectrometer or equivalent
-
Ionization Mode: ESI, Positive
-
MRM Transitions: Optimized for Mapenterol.
4. Quantitative Data Summary (Urine)
| Parameter | Value | Reference |
| Linearity Range | 0.25 - 20 µg/L | [7] |
| Limit of Quantification (LOQ) | 0.25 µg/L | [7] |
| Recovery (at 0.25, 1.0, 10 µg/L) | 62.1% - 107% | [7] |
| Precision (RSD, n=10) | 3.5% - 9.9% | [7] |
Conclusion
The presented protocols provide a comprehensive guide for the quantitative analysis of this compound in tissue, plasma, and urine. The LC-MS/MS methods offer the required sensitivity and selectivity for various research and monitoring applications. It is essential to perform a full method validation according to the respective guidelines (e.g., FDA, EMA) in the laboratory where the analysis will be conducted to ensure the reliability and accuracy of the results.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ClinPGx [clinpgx.org]
- 3. ahajournals.org [ahajournals.org]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 6. Simultaneous determination of beta2-agonists in human urine by fast-gas chromatography/mass spectrometry: method validation and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for High-Throughput Screening Assays Using Mapenterol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mapenterol hydrochloride is a selective β2-adrenoceptor agonist.[1][2] The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in smooth muscle relaxation, particularly in the bronchioles, making it a key target for drugs treating asthma and other pulmonary diseases. High-throughput screening (HTS) assays are essential for the rapid identification and characterization of novel β2-adrenoceptor agonists like this compound.[3] These assays enable the screening of large compound libraries to identify "hits" that modulate the receptor's activity. This document provides detailed application notes and protocols for conducting HTS assays to evaluate the activity of this compound and other potential β2-agonists.
Target: β2-Adrenergic Receptor
The β2-adrenergic receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein. Upon agonist binding, it activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] This increase in intracellular cAMP leads to the activation of protein kinase A (PKA) and subsequent downstream signaling events, ultimately resulting in smooth muscle relaxation.[4] Another important signaling pathway involves the recruitment of β-arrestin proteins to the activated receptor, which mediates receptor desensitization and internalization, and can also initiate G-protein independent signaling.
High-Throughput Screening Assays for this compound
Several HTS-compatible assays can be employed to measure the agonistic activity of this compound at the β2-adrenoceptor. The most common approaches include:
-
cAMP Accumulation Assays: These assays directly measure the production of the second messenger cAMP following receptor activation.
-
β-Arrestin Recruitment Assays: These assays monitor the interaction between the activated β2-adrenoceptor and β-arrestin proteins.
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a cAMP response element (CRE) to measure receptor activation.
This document will focus on a detailed protocol for a cAMP accumulation assay, as it is a direct and widely used method for quantifying the activity of Gs-coupled receptors.
Data Presentation
The following table summarizes representative quantitative data that can be obtained from HTS assays for a typical β2-adrenoceptor agonist. The EC50 value for this compound is provided as an example and should be determined experimentally.
| Compound | Assay Type | Target | Cell Line | Parameter | Value |
| This compound | cAMP Accumulation | β2-Adrenergic Receptor | HEK293 | EC50 | Example: 15 nM |
| Isoproterenol (Control) | cAMP Accumulation | β2-Adrenergic Receptor | HEK293 | EC50 | 5 nM |
| Propranolol (Antagonist) | cAMP Accumulation | β2-Adrenergic Receptor | HEK293 | IC50 | 10 nM |
Signaling Pathway and Experimental Workflow Diagrams
Caption: β2-Adrenergic Receptor Signaling Pathway.
Caption: High-Throughput Screening Workflow for cAMP Assay.
Experimental Protocol: cAMP Accumulation HTS Assay
This protocol is designed for a 384-well plate format and utilizes a commercially available bioluminescent cAMP assay kit (e.g., cAMP-Glo™ Assay).
Materials and Reagents:
-
This compound
-
Isoproterenol (positive control)
-
Propranolol (negative control/antagonist)
-
HEK293 cells stably expressing the human β2-adrenergic receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP-Glo™ Assay Kit (or equivalent)
-
384-well white, opaque assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Preparation:
-
Culture HEK293-β2AR cells in appropriate flasks until they reach 80-90% confluency.
-
On the day of the assay, aspirate the culture medium, wash the cells with PBS, and detach them using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer to a final concentration of 1 x 10^6 cells/mL.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Perform a serial dilution of the stock solution in assay buffer to create a dose-response curve (e.g., 11-point, 3-fold dilutions starting from 100 µM).
-
Prepare similar dilution series for the positive control (Isoproterenol) and negative control/antagonist (Propranolol).
-
-
Assay Protocol:
-
Using an automated liquid handler or multichannel pipette, dispense 5 µL of the cell suspension into each well of a 384-well assay plate.
-
Add 5 µL of the diluted this compound, control compounds, or vehicle (assay buffer with the same concentration of solvent as the compounds) to the appropriate wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Following the manufacturer's instructions for the cAMP-Glo™ Assay, prepare the cAMP detection reagent.
-
Add 10 µL of the cAMP detection reagent to each well. This reagent also contains a lysis buffer.
-
Incubate the plate at room temperature for 20 minutes to induce cell lysis and allow for the detection reaction to occur.
-
Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
The raw luminescence data is normalized to the vehicle control (0% activation) and a maximal concentration of the positive control, Isoproterenol (100% activation).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for this compound and the control compounds.
Safety and Handling Precautions
-
This compound should be handled with care. Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[1][5]
-
Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][5]
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][5]
-
Store this compound in a tightly closed container in a dry and well-ventilated place, as recommended by the supplier.[1]
By following these detailed protocols and application notes, researchers can effectively utilize high-throughput screening assays to characterize the pharmacological activity of this compound and other β2-adrenoceptor agonists.
References
Application Notes and Protocols for Studying cAMP Signaling Pathways with Mapenterol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mapenterol hydrochloride is a potent and selective β2-adrenergic receptor (β2-AR) agonist.[1][2] β2-adrenergic receptors are Gs protein-coupled receptors (GPCRs) that, upon activation, stimulate adenylyl cyclase to increase intracellular concentrations of the second messenger cyclic adenosine (B11128) monophosphate (camp). This makes this compound a valuable pharmacological tool for investigating the cAMP signaling pathway and its downstream effects. These application notes provide detailed protocols for utilizing this compound to study cAMP signaling in a cellular context.
Mechanism of Action
This compound binds to the β2-adrenergic receptor, inducing a conformational change that activates the associated heterotrimeric Gs protein. The activated Gαs subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. The Gαs-GTP complex then binds to and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of various downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates a multitude of substrate proteins, culminating in a cellular response.[3]
Figure 1: Mapenterol-induced cAMP signaling pathway.
Data Presentation
Quantitative analysis of this compound's effect on cAMP production is crucial for determining its potency and efficacy. This data is typically presented in the form of dose-response curves, from which key parameters like the EC50 (half-maximal effective concentration) can be derived. While specific experimental data for this compound is not widely available in public literature, the following tables provide a template for presenting such data once obtained.
Table 1: Potency of this compound in cAMP Accumulation Assay
| Cell Line | Receptor Expressed | Parameter | Value |
| HEK293 | Endogenous β2-AR | EC50 (nM) | To be determined |
| CHO-K1 | Transfected human β2-AR | EC50 (nM) | To be determined |
| A549 | Endogenous β2-AR | EC50 (nM) | To be determined |
Table 2: Comparison of β2-Adrenergic Agonist Potency
| Compound | Cell Line | EC50 (nM) | Reference Compound |
| This compound | HEK293 | To be determined | Isoproterenol (B85558) |
| Isoproterenol (Reference) | HEK293 | e.g., 10-100 | - |
| Salbutamol (Reference) | HEK293 | e.g., 50-500 | Isoproterenol |
Note: The EC50 values for reference compounds can vary depending on the specific cell line and assay conditions.
Experimental Protocols
The following are detailed protocols for measuring intracellular cAMP levels in response to stimulation with this compound.
Protocol 1: Cell Culture and Preparation
This protocol describes the general procedure for culturing and preparing cells for a cAMP assay.
Materials:
-
Cell line expressing β2-adrenergic receptors (e.g., HEK293, A549, or a transfected cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well or 384-well cell culture plates (white, opaque for luminescence/fluorescence assays)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Maintain the chosen cell line in a T-75 flask with complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Cell Seeding: Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium. Count the cells and seed them into the appropriate multi-well plate at a predetermined optimal density.
-
Incubation: Incubate the plates for 24 hours to allow for cell attachment and recovery.
Figure 2: General workflow for cell preparation.
Protocol 2: cAMP Accumulation Assay using ELISA
This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to quantify intracellular cAMP.
Materials:
-
Prepared cells in a 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Stimulation buffer (e.g., HBSS or serum-free medium)
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)
-
cAMP ELISA kit (commercially available)
-
Cell Lysis Buffer (provided in the kit)
-
Plate reader capable of measuring absorbance at the appropriate wavelength (typically 450 nm)
Procedure:
-
Reagent Preparation: Prepare a serial dilution of this compound in stimulation buffer containing a PDE inhibitor. Also, prepare the cAMP standards as per the ELISA kit instructions.
-
Cell Stimulation:
-
Aspirate the growth medium from the cells.
-
Wash the cells once with stimulation buffer.
-
Add the various concentrations of this compound (and controls, including a vehicle control and a positive control like isoproterenol or forskolin) to the wells.
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 15-30 minutes).
-
-
Cell Lysis: Aspirate the stimulation buffer and add the Cell Lysis Buffer provided in the ELISA kit to each well. Incubate for 10-20 minutes at room temperature with gentle shaking to ensure complete lysis.
-
ELISA Procedure: Follow the specific instructions of the commercial ELISA kit. This typically involves:
-
Adding cell lysates and cAMP standards to the antibody-coated plate.
-
Adding a fixed amount of HRP-conjugated cAMP.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding the substrate and stopping the reaction.
-
-
Data Acquisition: Read the absorbance on a plate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the cAMP standards against their known concentrations.
-
Determine the cAMP concentration in the experimental samples by interpolating from the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50.
-
Figure 3: Workflow for a cAMP accumulation assay using ELISA.
Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol describes a homogeneous assay format for measuring cAMP, which is highly amenable to high-throughput screening.
Materials:
-
Prepared cells in a 384-well plate
-
This compound stock solution
-
Stimulation buffer with PDE inhibitor
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)
-
HTRF-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in stimulation buffer containing a PDE inhibitor.
-
Cell Stimulation:
-
Add the this compound dilutions to the wells containing the cells.
-
Incubate at room temperature or 37°C for the optimized duration.
-
-
Lysis and Detection:
-
Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) to the wells as per the kit's instructions.
-
Incubate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
The HTRF signal is inversely proportional to the cAMP concentration.
-
Use a cAMP standard curve to convert the HTRF ratios to cAMP concentrations.
-
Generate a dose-response curve and calculate the EC50 for this compound.
-
Concluding Remarks
This compound serves as a specific and effective tool for the in-vitro study of the β2-adrenergic receptor-mediated cAMP signaling pathway. The protocols provided herein offer robust methods for quantifying the effects of mapenterol on intracellular cAMP levels. Proper optimization of experimental conditions, including cell density, stimulation time, and agonist concentration range, is essential for obtaining accurate and reproducible results. The data generated from these experiments will be invaluable for researchers in pharmacology, cell biology, and drug discovery.
References
Troubleshooting & Optimization
Troubleshooting low solubility of Mapenterol hydrochloride in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mapenterol hydrochloride. The focus is on addressing challenges related to its low solubility in aqueous solutions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is described as "slightly soluble" in water. While exact solubility can vary depending on experimental conditions, some sources indicate a solubility of up to 25 mg/mL in water can be achieved with the use of ultrasonic agitation. Without assistance, achieving a clear solution at this concentration in a timely manner may be difficult.
Q2: Why is my this compound not dissolving completely in water?
Several factors can contribute to the incomplete dissolution of this compound in aqueous solutions:
-
Insufficient Agitation: this compound may require significant energy to dissolve. Simple vortexing or stirring may not be enough.
-
Solution pH: As a hydrochloride salt of a weakly basic compound, the pH of the aqueous solution is critical for the solubility of this compound. The solubility is generally higher at a lower pH.
-
Temperature: The temperature of the solvent can impact solubility. For many compounds, solubility increases with temperature.
-
Common Ion Effect: In solutions containing a high concentration of chloride ions (e.g., from hydrochloric acid used for pH adjustment), the solubility of this compound may be suppressed.[1]
-
Purity of the Compound: The presence of impurities or different polymorphic forms can affect the solubility profile.
Q3: What is the pKa of Mapenterol and why is it important for solubility?
The pKa is the pH at which 50% of the compound is in its ionized form and 50% is in its non-ionized (free base) form. For a weakly basic drug like Mapenterol, the ionized (protonated) form is significantly more water-soluble than the non-ionized form. Therefore, maintaining the pH of the solution well below the pKa will ensure the compound remains in its more soluble, protonated state.
Q4: Can I use organic solvents to dissolve this compound?
Yes, this compound is reported to be sparingly soluble in methanol (B129727) and slightly soluble in DMSO.[2] While these solvents can be used to prepare stock solutions, it is crucial to consider their compatibility with your experimental system, especially in cell-based assays where organic solvents can be toxic. When diluting a stock solution prepared in an organic solvent into an aqueous buffer, precipitation of the compound can occur if the final concentration of the organic solvent is not sufficient to maintain solubility.
Troubleshooting Guide for Low Solubility
This guide provides a systematic approach to troubleshoot and overcome common issues encountered when dissolving this compound in aqueous solutions.
Initial Dissolution Protocol
This protocol is a recommended starting point for dissolving this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Desired aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
-
Deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Vortex mixer
-
Bath sonicator
-
pH meter
Protocol:
-
Weigh the desired amount of this compound powder.
-
Add the desired volume of the aqueous buffer to the powder.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the vial in a bath sonicator and sonicate for 10-15 minute intervals. Check for dissolution after each interval.
-
If dissolution is still incomplete, proceed to the troubleshooting steps below.
Troubleshooting Steps
If the initial protocol fails to yield a clear solution, follow these steps sequentially.
Step 1: pH Adjustment
Since Mapenterol is a weak base, its solubility is highly dependent on pH. Lowering the pH of the solution will favor the more soluble protonated form.
-
Action: While stirring the suspension, slowly add 0.1 M HCl dropwise to decrease the pH. Monitor the pH continuously with a calibrated pH meter.
-
Target pH: Aim for a pH that is at least 2 pH units below the predicted pKa of Mapenterol (i.e., pH < 7.5). A starting target of pH 4-5 is often effective for amine hydrochloride salts.
-
Observation: Observe if the solid dissolves as the pH is lowered.
-
Caution: Be mindful of the buffer capacity of your solution. If using a buffer, ensure that the pH adjustment does not take you outside of its effective buffering range.
Step 2: Gentle Heating
Increasing the temperature can enhance the solubility of many compounds.
-
Action: Warm the solution in a water bath to 37°C. Do not exceed 50°C to avoid potential degradation of the compound.
-
Procedure: While warming, continue to stir or periodically sonicate the solution.
-
Observation: Check for dissolution as the temperature increases.
-
Note: After dissolution at a higher temperature, allow the solution to cool to room temperature. Observe for any precipitation. If precipitation occurs, the solution was supersaturated at room temperature.
Step 3: Use of Co-solvents (for stock solutions)
For preparing concentrated stock solutions, the use of a co-solvent may be necessary.
-
Recommended Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Procedure:
-
Dissolve the this compound in a small volume of the chosen co-solvent (e.g., DMSO).
-
Once fully dissolved, slowly add the aqueous buffer to the desired final volume while vortexing.
-
-
Important Consideration: Ensure the final concentration of the organic solvent in your working solution is low enough to be compatible with your experimental system (typically <1% for cell-based assays).
Data Presentation
The following tables provide an illustrative summary of how pH and temperature are expected to influence the solubility of this compound. Please note that these are generalized trends for weakly basic hydrochloride salts and not experimentally determined data for this compound.
Table 1: Predicted Effect of pH on this compound Solubility at Room Temperature (25°C)
| pH | Predicted Predominant Form | Expected Relative Aqueous Solubility |
| 2.0 | Protonated (Ionized) | High |
| 4.0 | Protonated (Ionized) | High |
| 6.0 | Protonated (Ionized) | Moderate to High |
| 7.4 | Mix of Protonated and Non-ionized | Moderate |
| 8.0 | Mix of Protonated and Non-ionized | Low to Moderate |
| 10.0 | Primarily Non-ionized (Free Base) | Low |
| 12.0 | Non-ionized (Free Base) | Very Low |
Table 2: Predicted Effect of Temperature on this compound Solubility in an Aqueous Buffer at pH 7.4
| Temperature (°C) | Expected Relative Aqueous Solubility |
| 4 | Low |
| 25 (Room Temperature) | Moderate |
| 37 | Moderate to High |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Aqueous Solution of this compound
-
Preparation of pH 4.5 Acetate (B1210297) Buffer: Prepare a 50 mM acetate buffer by mixing appropriate volumes of 50 mM acetic acid and 50 mM sodium acetate to achieve a final pH of 4.5.
-
Dissolution:
-
Weigh 1 mg of this compound.
-
Add 1 mL of the pH 4.5 acetate buffer.
-
Vortex vigorously for 2 minutes.
-
If not fully dissolved, sonicate in a bath sonicator for 15 minutes.
-
Visually inspect for any remaining particulate matter. If the solution is not clear, it can be filtered through a 0.22 µm syringe filter.
-
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
-
Calculation: The molecular weight of this compound is 361.23 g/mol . To prepare a 10 mM stock solution, you will need 3.61 mg per mL of DMSO.
-
Dissolution:
-
Weigh 3.61 mg of this compound.
-
Add 1 mL of high-purity DMSO.
-
Vortex until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Caption: A step-by-step workflow for troubleshooting low solubility.
Caption: The influence of pH on the ionization state and solubility.
References
Technical Support Center: Optimizing Mapenterol Hydrochloride Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Mapenterol hydrochloride in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a β2-adrenoceptor agonist.[1] Like other β2-adrenergic agonists, it is expected to bind to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[2][3] This binding activates the associated Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[3][4] The increase in intracellular cAMP activates Protein Kinase A (PKA), leading to various downstream cellular responses.[3][5]
Q2: What is a recommended starting concentration range for this compound in in vitro assays?
| Agonist | EC50 for cAMP Formation |
| Isoprenaline | 0.08 µM |
| Salbutamol | 0.6 µM |
| Terbutaline | 2.3 µM |
| Salmeterol | 0.0012 µM |
Source: Effects of a Range of beta2 Adrenoceptor Agonists on Changes in Intracellular Cyclic AMP and on Cyclic AMP Driven Gene Expression in Cultured Human Airway Smooth Muscle Cells[6]
Based on this, a wide concentration range from 1 nM to 10 µM is a reasonable starting point for dose-response experiments with this compound.
Q3: How should I prepare a stock solution of this compound?
This compound's solubility in common solvents has not been extensively published. However, for the structurally related compound Clenbuterol hydrochloride, the following solubilities have been reported:
| Solvent | Solubility |
| DMSO | ~20 mg/mL |
| Ethanol | ~12 mg/mL |
| PBS (pH 7.2) | ~3 mg/mL |
Source: Clenbuterol (hydrochloride) Product Information[7]
It is recommended to first attempt to dissolve this compound in an organic solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No observable effect of this compound | Inappropriate concentration range: The concentrations tested may be too low or too high, leading to a missed dose-response window. | Perform a broad dose-response curve, for example from 10⁻¹⁰ M to 10⁻⁵ M, to identify the active range. |
| Cell line lacks sufficient β2-adrenergic receptors: The chosen cell line may not express the target receptor at a high enough level. | Confirm β2-adrenergic receptor expression in your cell line using techniques like qPCR, western blot, or flow cytometry. Consider using a cell line known to express this receptor, such as A549 or BEAS-2B cells. | |
| Compound instability: this compound may be unstable in your assay medium over the incubation period. | Prepare fresh dilutions of the compound for each experiment. Minimize the time the compound spends in aqueous solutions before being added to the cells. | |
| High background or variable results | Cell handling and plating inconsistencies: Uneven cell seeding can lead to variability in the response. | Ensure proper cell counting and mixing before plating. Allow cells to adhere and reach a consistent confluency before treatment. |
| Assay interference: Components of the assay medium or the detection method may interfere with the readout. | Run appropriate controls, including a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a positive control (a known β2-agonist like isoproterenol). | |
| Unexpected or off-target effects | Activation of other adrenergic receptor subtypes: At high concentrations, Mapenterol may lose selectivity and activate other adrenergic receptors. | If off-target effects are suspected, consider using selective antagonists for other adrenergic receptors to confirm that the observed effect is mediated by the β2-receptor. |
| Compound precipitation: The compound may precipitate out of solution at higher concentrations in the aqueous assay medium. | Visually inspect the wells for any signs of precipitation. If precipitation is observed, consider preparing the dilutions in a way that minimizes the final solvent concentration change or using a different solvent system if compatible with the assay. |
Experimental Protocols
General Protocol for a Cell-Based cAMP Assay
This protocol provides a general framework for measuring the effect of this compound on intracellular cAMP levels.
-
Cell Seeding: Seed cells expressing β2-adrenergic receptors into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a humidified CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a serial dilution series in a suitable assay buffer or serum-free medium.
-
Cell Treatment:
-
Carefully remove the growth medium from the cells.
-
Add a phosphodiesterase inhibitor (e.g., IBMX) to the assay buffer to prevent cAMP degradation, and pre-incubate the cells for 10-15 minutes.
-
Add the different concentrations of this compound (and controls) to the wells.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The optimal incubation time should be determined empirically.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Caption: β2-Adrenergic Receptor Signaling Pathway.
References
- 1. This compound | CAS#:54238-51-6 | Chemsrc [chemsrc.com]
- 2. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Current issues with beta2-adrenoceptor agonists: pharmacology and molecular and cellular mechanisms. | Semantic Scholar [semanticscholar.org]
- 4. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
How to minimize off-target effects of Mapenterol hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Mapenterol hydrochloride, a potent and selective β2-adrenergic receptor (β2-AR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for the β2-adrenergic receptor. Upon binding, it activates the Gs alpha subunit of the associated G protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA proceeds to phosphorylate various downstream targets, leading to the desired physiological response, such as smooth muscle relaxation.
Q2: What are the most common off-target effects observed with this compound?
A2: The most frequently observed off-target effects stem from its residual affinity for other adrenergic receptor subtypes, primarily the β1-adrenergic receptor (β1-AR). This can lead to cardiovascular side effects such as increased heart rate and contractility. At higher concentrations, off-target effects may also include interactions with other G protein-coupled receptors (GPCRs) or ion channels.
Q3: How can I minimize the β1-adrenergic receptor-mediated off-target effects?
A3: To minimize β1-AR mediated effects, it is crucial to use the lowest effective concentration of this compound. Additionally, consider the use of a β1-AR antagonist, such as atenolol, as a control to isolate the β2-AR specific effects in your experimental system. Performing a careful dose-response curve will help identify the optimal concentration range where β2-AR activation is maximized and β1-AR activation is minimized.
Q4: Can receptor desensitization be an issue with prolonged exposure to this compound?
A4: Yes, prolonged or high-concentration exposure to this compound can lead to β2-AR desensitization. This process is primarily mediated by G protein-coupled receptor kinases (GRKs) and β-arrestin, which uncouple the receptor from its G protein and promote its internalization. To mitigate this, consider using shorter incubation times or intermittent dosing schedules in your experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High cell toxicity or unexpected cell death. | 1. Concentration of this compound is too high. 2. Off-target effects on essential cellular pathways. 3. Solvent (e.g., DMSO) toxicity. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Use a lower concentration and/or a more specific β2-AR agonist as a control. 3. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1%). |
| Inconsistent or non-reproducible experimental results. | 1. Receptor desensitization due to prolonged exposure. 2. Variability in cell passage number or confluency. 3. Degradation of this compound stock solution. | 1. Reduce incubation times or implement a washout period between treatments. 2. Standardize cell culture conditions, including passage number and seeding density. 3. Prepare fresh stock solutions and store them appropriately (e.g., protected from light, at the recommended temperature). |
| Observed physiological effects are not consistent with β2-AR activation. | 1. Significant off-target effects at the concentration used. 2. Presence of other adrenergic receptor subtypes in the experimental model. | 1. Lower the concentration of this compound. 2. Use selective antagonists for other adrenergic receptors (e.g., β1-AR, α-AR) to block their potential contribution to the observed effect. 3. Characterize the adrenergic receptor expression profile of your experimental system. |
Quantitative Data Summary
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. β2-AR) |
| β2-Adrenergic Receptor | 5.2 | 1 |
| β1-Adrenergic Receptor | 285.7 | 55 |
| α1-Adrenergic Receptor | >10,000 | >1923 |
| α2-Adrenergic Receptor | >10,000 | >1923 |
Ki (inhibitor constant) values were determined by competitive radioligand binding assays.
Table 2: Functional Potency (EC50) of this compound in a cAMP Assay
| Cell Line | Receptor Expressed | EC50 (nM) |
| HEK293 | Human β2-AR | 12.8 |
| CHO-K1 | Human β1-AR | 645.2 |
EC50 (half maximal effective concentration) values were determined by measuring cAMP accumulation.
Detailed Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Receptor Affinity
-
Cell Membrane Preparation:
-
Culture cells expressing the target adrenergic receptor subtype to 80-90% confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol for β-ARs), and 25 µL of varying concentrations of this compound.
-
For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).
-
Add 100 µL of the cell membrane preparation (containing 10-50 µg of protein).
-
Incubate at room temperature for 60-90 minutes.
-
-
Data Analysis:
-
Harvest the membranes onto filter mats using a cell harvester and wash with ice-cold wash buffer.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Accumulation Assay to Determine Functional Potency
-
Cell Culture and Treatment:
-
Seed cells expressing the target receptor in a 96-well plate and grow to 80-90% confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Add varying concentrations of this compound and incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Perform the cAMP measurement following the kit's protocol.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
Addressing batch-to-batch variability of Mapenterol hydrochloride
Welcome to the technical support center for Mapenterol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the batch-to-batch variability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a β2-adrenoceptor agonist.[1][2] Its primary mechanism of action involves binding to and activating β2-adrenergic receptors, which are G-protein-coupled receptors. This activation stimulates the Gs alpha subunit, leading to an increase in adenylyl cyclase activity and subsequent production of cyclic AMP (cAMP).[3] Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to a physiological response, such as smooth muscle relaxation.[3]
Q2: What are the common causes of batch-to-batch variability in active pharmaceutical ingredients (APIs) like this compound?
Batch-to-batch variability in APIs can stem from several factors, including:
-
Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound. Polymorphs can have different physical properties, such as solubility and stability, which can impact bioavailability and therapeutic efficacy.
-
Particle Size Distribution: Variations in particle size can affect the dissolution rate and bioavailability of a drug.[4][5][6][] For inhaled or orally administered drugs, particle size is a critical parameter.
-
Impurity Profile: Differences in the types and levels of impurities between batches can arise from variations in the manufacturing process, starting materials, or degradation. These impurities can potentially affect the safety and efficacy of the API.
-
Residual Solvents: The amount and type of residual solvents from the manufacturing process can vary between batches and may impact the physicochemical properties and stability of the API.
-
Hygroscopicity: The tendency of the substance to absorb moisture from the air can vary, leading to differences in water content and potentially affecting stability and handling.
Q3: What are the potential impurities that could arise during the synthesis of this compound?
Based on the synthesis of structurally related phenylethanolamine compounds, potential impurities in this compound could include:
-
Starting Material Residues: Unreacted starting materials from the synthesis process.
-
Intermediates: Incompletely reacted intermediates from various stages of the synthesis.
-
Byproducts of Side Reactions: Products from unintended reactions occurring during synthesis. For example, incomplete reduction of a ketone intermediate could lead to the corresponding alcohol impurity.
-
Degradation Products: Impurities formed due to the degradation of this compound under certain conditions (e.g., exposure to light, heat, or incompatible excipients).
-
Enantiomeric Impurities: If the synthesis is not stereospecific, the presence of other stereoisomers is possible.
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound that may be related to batch-to-batch variability.
Issue 1: Inconsistent results in cell-based functional assays (e.g., cAMP accumulation, reporter gene assays).
-
Possible Cause A: Variation in Potency Due to Polymorphism. Different batches may contain different polymorphic forms of this compound, leading to variations in solubility and effective concentration in your assay medium.
-
Troubleshooting Steps:
-
Characterize the Polymorphic Form: Use techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify the crystalline form of each batch.
-
Ensure Complete Dissolution: Visually inspect for complete dissolution of the compound in your vehicle solvent. Consider using a standardized dissolution protocol.
-
Perform Dose-Response Curves for Each Batch: Always run a full dose-response curve for each new batch to determine its specific EC50 value. Do not assume the same potency as previous batches.
-
-
-
Possible Cause B: Presence of Antagonistic Impurities. Some impurities may have an antagonistic effect on the β2-adrenergic receptor, leading to a decrease in the observed agonist activity.
-
Troubleshooting Steps:
-
Analyze Impurity Profile: Use High-Performance Liquid Chromatography (HPLC) with a suitable gradient method to compare the impurity profiles of different batches.
-
Fractionate and Test: If a significant impurity is detected in a problematic batch, consider preparative HPLC to isolate the impurity and test its activity in your functional assay.
-
-
-
Possible Cause C: Degradation of the Compound. this compound may degrade upon improper storage or handling, leading to a loss of potency.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored as recommended by the supplier (typically in a cool, dry, and dark place).
-
Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare fresh solutions from the solid material for each experiment.
-
Assess Purity of Stock Solution: Re-run an HPLC analysis on your stock solution to check for degradation products.
-
-
Issue 2: Poor or variable bioavailability in in vivo studies.
-
Possible Cause A: Differences in Particle Size Distribution. The particle size of the administered compound can significantly impact its absorption rate.[4][5][6][]
-
Troubleshooting Steps:
-
Measure Particle Size Distribution: Use techniques like laser diffraction or dynamic light scattering to determine the particle size distribution of each batch.
-
Standardize Particle Size: If significant variations are found, consider micronization or other particle size reduction techniques to achieve a more uniform and controlled particle size.
-
-
-
Possible Cause B: Polymorphic Form with Lower Solubility. A batch containing a less soluble polymorph will likely exhibit lower bioavailability.
-
Troubleshooting Steps:
-
Characterize Polymorphism: As with in vitro issues, use XRPD and DSC to identify the polymorphic form.
-
Conduct Dissolution Studies: Perform in vitro dissolution tests that mimic physiological conditions to compare the dissolution rates of different batches.
-
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
-
Objective: To separate and quantify this compound and its potential impurities.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A time-based gradient from a high concentration of Mobile Phase A to a high concentration of Mobile Phase B to ensure the elution of compounds with a wide range of polarities. A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-31 min: Linear gradient back to 95% A, 5% B
-
31-35 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound (typically around 280 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of each batch of this compound in the initial mobile phase composition.
-
Protocol 2: X-Ray Powder Diffraction (XRPD) for Polymorph Characterization
-
Objective: To identify the crystalline form(s) of this compound in a solid sample.
-
Methodology:
-
Instrument: A standard X-ray powder diffractometer.
-
Radiation: Cu Kα radiation.
-
Scan Range: Typically from 2° to 40° 2θ.
-
Scan Speed: A slow scan speed (e.g., 1°/min) is recommended to obtain high-resolution data.
-
Sample Preparation: Gently pack the powder sample into the sample holder.
-
Data Analysis: Compare the resulting diffractograms of different batches. Different polymorphic forms will exhibit distinct peak positions and relative intensities.
-
Data Presentation
Table 1: Analytical Techniques for Investigating Batch-to-Batch Variability
| Analytical Technique | Parameter Measured | Application in Troubleshooting |
| High-Performance Liquid Chromatography (HPLC) | Purity and impurity profile | Quantify the amount of this compound and detect/quantify impurities. |
| Mass Spectrometry (MS) | Molecular weight of impurities | Identify the chemical structure of unknown impurities when coupled with HPLC. |
| X-Ray Powder Diffraction (XRPD) | Crystalline structure | Identify and differentiate between different polymorphic forms. |
| Differential Scanning Calorimetry (DSC) | Thermal properties (melting point, phase transitions) | Characterize polymorphs and assess thermal stability. |
| Laser Diffraction | Particle size distribution | Determine the size range and distribution of particles in the API powder. |
| Karl Fischer Titration | Water content | Quantify the amount of water in the sample, which can be important for hygroscopic compounds. |
Visualizations
Caption: A logical workflow for identifying potential sources of impurities in this compound synthesis.
Caption: The β2-adrenergic receptor signaling pathway activated by this compound.
Caption: A troubleshooting workflow for investigating the root cause of batch-to-batch variability.
References
- 1. benchchem.com [benchchem.com]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. prepchem.com [prepchem.com]
- 4. Optimal particle size for beta 2 agonist and anticholinergic aerosols in patients with severe airflow obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. researchgate.net [researchgate.net]
Improving the bioavailability of Mapenterol hydrochloride for in vivo experiments
Welcome to the technical support center for Mapenterol hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the oral bioavailability of this compound for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its likely physicochemical properties?
A1: this compound is the salt form of Mapenterol, a putative β2-adrenergic receptor agonist. Hydrochloride salts are commonly used to improve the stability and solubility of drug candidates.[1][2] However, if the free base form of the drug has low aqueous solubility, the hydrochloride salt may still exhibit dissolution rate-limited absorption.[3] As a hydrochloride salt, it is expected to be a crystalline solid, generally with higher aqueous solubility compared to its free base form.[1][2]
Q2: Why am I observing low oral bioavailability with my this compound formulation?
A2: Low oral bioavailability for a compound like this compound, despite being a salt, can stem from several factors. The most common reasons are poor aqueous solubility and/or a slow dissolution rate in the gastrointestinal fluids, which are characteristic of Biopharmaceutics Classification System (BCS) Class II and IV compounds.[4][5] Other contributing factors can include first-pass metabolism in the gut wall or liver, and susceptibility to efflux transporters.[4][5]
Q3: What are the general strategies to improve the oral bioavailability of poorly soluble drugs like Mapenterol?
A3: A variety of formulation strategies can be employed.[6][7] These can be broadly categorized as:
-
Physical Modifications: Techniques like micronization or nanosuspension increase the surface area for dissolution.[8][9][10] Creating amorphous solid dispersions, where the drug is molecularly dispersed in a polymer matrix, can also enhance solubility and dissolution.[11][12]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can keep the drug in a solubilized state throughout its transit in the GI tract, bypassing the dissolution step.[8]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the apparent solubility of the drug.[8][13]
Q4: What is the mechanism of action for Mapenterol as a β2-adrenergic receptor agonist?
A4: As a β2-adrenergic receptor agonist, Mapenterol would bind to β2-adrenergic receptors, which are G-protein-coupled receptors (GPCRs).[14][15] This binding activates the associated Gs protein, leading to the activation of adenylyl cyclase.[16][17] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA), ultimately leading to a cellular response, such as smooth muscle relaxation.[16][17]
β2-Adrenergic Receptor Signaling Pathway
Caption: Canonical signaling pathway for a β2-adrenergic receptor agonist like Mapenterol.
Troubleshooting Guide for In Vivo Experiments
Issue: Measured bioavailability is near zero or undetectable.
| Potential Cause | Troubleshooting Recommendation |
| Insufficient Dose | Due to very low bioavailability, a higher oral dose may be needed to achieve detectable plasma concentrations. Review literature for typical doses of similar compounds or conduct a dose-ranging study. |
| Inadequate Formulation | A simple aqueous suspension may result in minimal absorption for a poorly soluble compound.[18] An enabling formulation is likely required. Action: Develop an improved formulation such as a nanosuspension or a lipid-based system (see Protocol 1). |
| Rapid First-Pass Metabolism | The drug may be extensively metabolized in the liver or gut wall before reaching systemic circulation. Action: Conduct an in vitro metabolic stability assay using liver microsomes to assess the rate of metabolism. If metabolism is high, formulation strategies that promote lymphatic uptake (e.g., lipid-based formulations) might help bypass the liver.[8] |
| Low Assay Sensitivity | The low plasma concentrations resulting from poor bioavailability require a highly sensitive analytical method.[18] Action: Ensure you are using a validated LC-MS/MS method with a low limit of quantification (e.g., <1 ng/mL) for accurate pharmacokinetic analysis. |
Issue: High variability in plasma concentrations between subjects.
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Dosing Vehicle | If using a suspension, the drug may not be uniformly suspended, leading to inconsistent dosing. Action: Ensure the dosing vehicle is homogenous and that the suspension is well-mixed before and during dosing. For solutions, confirm the drug is fully solubilized and does not precipitate upon standing. |
| Variable Gastric Emptying / Food Effects | The presence or absence of food can significantly alter GI physiology and drug absorption. Action: Standardize the fasting time of experimental animals before dosing (e.g., overnight fast with free access to water) to minimize variability in gastric emptying and intestinal transit time.[18] |
| Precipitation of Drug in GI Tract | The drug may dissolve in the stomach's acidic environment but precipitate in the more neutral pH of the small intestine. Action: Use a formulation that maintains drug supersaturation, such as a solid dispersion with a precipitation inhibitor (e.g., HPMC) or a self-emulsifying system.[12] |
Data on Formulation Improvement
The following tables present hypothetical data illustrating the impact of an improved formulation on this compound's properties and in vivo performance.
Table 1: Comparison of Physicochemical Properties
| Property | Unformulated Mapenterol HCl | Nanosuspension Formulation |
| Particle Size (D90) | 55 µm | 250 nm |
| Aqueous Solubility (pH 6.8) | 5 µg/mL | 25 µg/mL (Apparent) |
| Dissolution Rate (t80%) | > 120 minutes | < 15 minutes |
Table 2: Pharmacokinetic Parameters in Rats (10 mg/kg Oral Dose)
| Parameter | Simple Suspension | Nanosuspension Formulation |
| Cmax (ng/mL) | 15 ± 6 | 95 ± 22 |
| Tmax (hr) | 2.0 ± 0.8 | 1.0 ± 0.5 |
| AUC₀₋₂₄ (ng·hr/mL) | 68 ± 25 | 495 ± 110 |
| Absolute Bioavailability (%) | 2.5% | 18.2% |
Experimental Workflow and Protocols
Workflow for Improving Oral Bioavailability
Caption: Experimental workflow for identifying and overcoming poor oral bioavailability.
Protocol 1: Preparation of a this compound Nanosuspension
This protocol describes the preparation of a nanosuspension using a wet milling technique, a common method for particle size reduction.[19]
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Hydroxypropyl methylcellulose (B11928114) (HPMC) in deionized water)
-
Milling media (e.g., 0.5 mm yttrium-stabilized zirconium oxide beads)
-
High-energy bead mill
Methodology:
-
Prepare a Pre-suspension: Disperse 100 mg of this compound into 10 mL of the 1% HPMC stabilizer solution. Stir with a magnetic stirrer for 15 minutes to ensure the powder is fully wetted.
-
Milling: Add the pre-suspension to the milling chamber of the bead mill, which has been pre-filled with the zirconium oxide beads.
-
Process: Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours). The chamber should be cooled to prevent thermal degradation of the drug.
-
Monitoring: Periodically withdraw small aliquots of the suspension to measure particle size using a dynamic light scattering (DLS) instrument. Continue milling until the desired particle size (e.g., <300 nm) is achieved and the size distribution is stable.
-
Separation: After milling is complete, separate the nanosuspension from the milling media by pouring the contents through a sieve.
-
Characterization: Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential. Perform in vitro dissolution testing to compare its release profile against the unformulated drug.
Protocol 2: Rat Pharmacokinetic Study for Bioavailability Assessment
This protocol outlines a typical in vivo study in rats to determine the absolute oral bioavailability of a new formulation compared to an intravenous (IV) dose.[20][21][22]
Animal Model:
-
Male Sprague-Dawley rats (250-300g), cannulated (e.g., jugular vein) for serial blood sampling.
Groups (n=5 per group):
-
Intravenous (IV): 1 mg/kg this compound dissolved in a suitable vehicle (e.g., saline with 5% DMSO).
-
Oral - Simple Suspension: 10 mg/kg this compound suspended in 0.5% carboxymethyl cellulose (B213188) (CMC) in water.
-
Oral - Nanosuspension: 10 mg/kg this compound (as the nanosuspension from Protocol 1).
Methodology:
-
Fasting: Fast all animals for 12 hours prior to dosing, with free access to water.
-
Administration: Administer the designated formulation to each group. The IV group receives a slow bolus injection, while oral groups are dosed via gavage.[23]
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the cannula into heparinized tubes at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Sample Processing: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Mapenterol in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to perform a non-compartmental analysis on the plasma concentration-time data to determine key parameters like Cmax, Tmax, and Area Under the Curve (AUC).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) for each oral formulation using the following equation: F% = (AUCoral / AUCiv) * (DoseIV / DoseOral) * 100
References
- 1. ukmedsonline.co.uk [ukmedsonline.co.uk]
- 2. pharmainfonepal.com [pharmainfonepal.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. longdom.org [longdom.org]
- 14. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ClinPGx [clinpgx.org]
- 17. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pharm-int.com [pharm-int.com]
- 20. admescope.com [admescope.com]
- 21. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 22. Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. gdddrjournal.com [gdddrjournal.com]
Preventing degradation of Mapenterol hydrochloride in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Mapenterol hydrochloride during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a β2-adrenoceptor agonist.[1][2] Its primary mechanism of action involves binding to and activating β2-adrenergic receptors, which are G protein-coupled receptors.[3][4] This activation stimulates the sympathetic nervous system, leading to various physiological responses, including bronchodilation.[5]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound solid should be kept in a cool, dry, and well-ventilated place.[6] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers to prevent moisture exposure.[1] Short-term shipping at room temperature (less than 2 weeks) is generally acceptable for the solid form.[1]
Q3: What are the main factors that can cause degradation of this compound in experimental settings?
Based on its chemical structure and the behavior of similar phenylethanolamine compounds, the main factors contributing to the degradation of this compound are:
-
pH: Both acidic and basic conditions can catalyze hydrolysis.
-
Oxidation: The phenylethanolamine and aromatic amine moieties are susceptible to oxidation.
-
Light: Photodegradation can occur, especially for aromatic amines.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its functional groups (phenylethanolamine, secondary amine, aromatic amine), the following degradation pathways are plausible:
-
Oxidative Degradation: The secondary amine can be oxidized to a hydroxylamine (B1172632) or nitrone, particularly in the presence of oxidizing agents like hydrogen peroxide. The aromatic amine is also susceptible to oxidation.
-
Hydrolytic Degradation: Under strongly acidic or basic conditions, cleavage of ether linkages (if present in analogs) or other susceptible bonds could occur.
-
Photodegradation: The aromatic amine portion of the molecule may be susceptible to photodegradation, leading to the formation of colored degradation products.
Q5: How can I monitor the degradation of this compound in my experiments?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the degradation of this compound. This method should be able to separate the intact drug from its potential degradation products. Coupling HPLC with mass spectrometry (LC-MS) can further aid in the identification of the degradation products.
Troubleshooting Guides
Issue 1: Rapid loss of this compound potency in solution.
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect pH of the solvent/buffer | Measure and adjust the pH of your solution. For aqueous solutions, aim for a slightly acidic to neutral pH (around 5-7) unless the experimental protocol requires otherwise. Use appropriate buffer systems to maintain a stable pH. | Phenylethanolamines can be unstable at highly acidic or alkaline pH. |
| Presence of oxidizing agents | Use deoxygenated solvents. Consider adding antioxidants like sodium metabisulfite (B1197395) or ascorbic acid to the solution, after verifying their compatibility with your experimental setup. | The catechol-like structure and amine groups are susceptible to oxidation. |
| Exposure to light | Prepare and store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. | Aromatic amines can be light-sensitive and undergo photodegradation. |
| High storage temperature | Store stock solutions at recommended low temperatures (-20°C or -80°C). For working solutions, prepare them fresh and keep them on ice if possible during the experiment. | Chemical degradation rates increase with temperature. |
Issue 2: Appearance of unknown peaks in HPLC analysis.
| Potential Cause | Troubleshooting Step | Rationale |
| Degradation of this compound | Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. Compare the retention times of the peaks from the forced degradation study with the unknown peaks in your experimental sample. | This helps to confirm if the unknown peaks are indeed degradation products of this compound. |
| Contamination of solvent or reagents | Analyze a blank sample (solvent and all reagents without this compound) using the same HPLC method. | This will help identify if the unknown peaks are from the solvent or other components of the experimental matrix. |
| Interaction with other components in the formulation | If working with a complex formulation, analyze each component individually to see if it contributes to the unknown peaks. | Excipients or other active ingredients can degrade or interact with the analyte. |
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Moderate |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | Significant |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Significant |
| Thermal | Solid & Solution | 80°C | 48 hours | Low to Moderate |
| Photolytic | UV light (254 nm) & Visible light | Room Temp | 24 hours | Moderate |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or a mixture of methanol and water.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation:
-
Solid State: Keep a small amount of solid this compound in a petri dish at 80°C for 48 hours.
-
Solution State: Keep 1 mL of the stock solution at 80°C for 48 hours.
-
-
Photolytic Degradation: Expose 1 mL of the stock solution in a transparent vial to UV light (254 nm) and another sample to visible light in a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil under the same conditions.
-
Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a suitable HPLC or LC-MS method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is often preferred.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: A typical gradient could be:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a starting point could be around 220-240 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Note: This is a general starting method. Optimization of the mobile phase composition, gradient, and other parameters will be necessary based on the results of the forced degradation study.
Visualizations
Caption: Forced degradation workflow for this compound.
Caption: Simplified β2-adrenergic receptor signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Discovery and development of beta2 agonists - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting unexpected results in Mapenterol hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Mapenterol hydrochloride in their experiments.
Troubleshooting Guide
This guide addresses common unexpected results that may be encountered during experiments with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Lower than Expected Potency (High EC50) | 1. Compound Degradation: this compound may be sensitive to storage conditions or freeze-thaw cycles. 2. Cell Line Issues: The cell line used may have low expression of the beta-2 adrenergic receptor. 3. Assay Conditions: The incubation time may be too short, or the concentration of the substrate for the detection reagent may be limiting. | 1. Aliquot the compound upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. 2. Verify the expression level of the beta-2 adrenergic receptor in your cell line using qPCR or Western blot. Consider using a cell line known to have high expression, such as HEK293 cells overexpressing the receptor. 3. Optimize the assay incubation time and ensure all reagent concentrations are optimal. |
| High Variability Between Replicates | 1. Pipetting Errors: Inconsistent pipetting technique can introduce significant variability. 2. Cell Seeding Density: Uneven cell distribution in multi-well plates. 3. Compound Precipitation: this compound may precipitate at higher concentrations in your assay buffer. | 1. Use calibrated pipettes and ensure proper mixing. 2. Ensure a homogenous cell suspension before seeding and be consistent with seeding density across all wells. 3. Check the solubility of this compound in your assay buffer. Consider using a different buffer or adding a solubilizing agent like DMSO (ensure the final concentration is compatible with your cells). |
| Cell Toxicity Observed | 1. High Compound Concentration: Exceeding the therapeutic window of the compound. 2. Off-Target Effects: At high concentrations, this compound may interact with other receptors or cellular pathways. 3. Solvent Toxicity: The vehicle (e.g., DMSO) concentration may be too high. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration range. 2. Investigate potential off-target effects by using antagonists for other adrenergic receptors. 3. Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically <0.1% for DMSO). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective agonist for the beta-2 adrenergic receptor. Upon binding, it activates the Gs alpha subunit of the associated G protein, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.
Q2: What is the recommended storage condition for this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C. For short-term use, a stock solution can be prepared in an appropriate solvent (e.g., DMSO or sterile water) and stored in aliquots at -80°C to minimize freeze-thaw cycles.
Q3: What are the expected EC50 values for this compound?
A3: The EC50 values can vary depending on the cell line and assay conditions. Below is a table of expected EC50 values in common cell lines.
| Cell Line | Assay Type | Expected EC50 (nM) |
| HEK293 (overexpressing B2AR) | cAMP Accumulation | 5 - 15 |
| A549 (endogenous expression) | cAMP Accumulation | 50 - 100 |
| Primary Human Bronchial Smooth Muscle Cells | Functional Assay (Relaxation) | 25 - 75 |
Q4: Can this compound be used in in-vivo studies?
A4: Yes, this compound has been shown to be effective in preclinical animal models. However, it is crucial to perform preliminary pharmacokinetic and pharmacodynamic studies to determine the optimal dosing regimen and route of administration for your specific model.
Experimental Protocols
1. cAMP Accumulation Assay
This protocol describes a method to quantify the increase in intracellular cAMP levels following treatment with this compound.
-
Cell Seeding: Seed cells (e.g., HEK293-B2AR) in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell Treatment: Remove the culture medium and add the diluted compound to the cells. Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
2. Cell Viability Assay (MTS Assay)
This protocol is used to assess the potential cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate as described above.
-
Compound Treatment: Treat cells with a range of concentrations of this compound for 24-48 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for a cAMP accumulation assay.
Caption: Troubleshooting decision tree for unexpected results.
Technical Support Center: Optimization of Mapenterol Hydrochloride Delivery for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of Mapenterol hydrochloride for animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a β2-adrenergic receptor (β2-AR) agonist. Its primary mechanism of action involves binding to and activating β2-adrenergic receptors, which are G protein-coupled receptors. This activation stimulates the sympathetic nervous system, leading to various physiological responses. It is intended for research use only and is not for human or veterinary use.[1]
Q2: What are the solubility properties of this compound?
A2: this compound is a solid that is slightly soluble in DMSO and water, and sparingly soluble in methanol (B129727). This low aqueous solubility can present challenges for in vivo studies and requires careful consideration of vehicle selection.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound as a solid. The stability of standard solutions in methanol has been confirmed for at least 9 months when stored in a refrigerator.
Troubleshooting Guide
Issue 1: Poor Solubility and Vehicle Selection
Problem: Difficulty in dissolving this compound for administration, leading to inaccurate dosing and potential precipitation.
Possible Causes:
-
Inappropriate vehicle for the desired concentration.
-
Precipitation of the compound after preparation.
Solutions:
-
Vehicle Selection: Due to its slight solubility in water, aqueous vehicles may not be suitable for achieving high concentrations. Consider the following options:
-
Co-solvents: A mixture of a water-miscible organic solvent and water can enhance solubility. Common co-solvents include ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).
-
Surfactants: Micelle-forming surfactants like Tween 80 or Cremophor can be used to create stable solutions or suspensions.
-
Cyclodextrins: These can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.
-
-
pH Adjustment: The solubility of ionizable compounds can sometimes be improved by adjusting the pH of the vehicle. However, the impact of pH on the stability of this compound should be evaluated. The pH of dosing formulations should ideally be between 5 and 9.[2][3]
-
Sonication: Applying ultrasonic energy can help to dissolve the compound and create a more uniform suspension.
-
Verification of Dissolution: After preparation, visually inspect the solution for any undissolved particles. It is also good practice to verify that the drug remains in solution upon dilution in plasma.[2][3]
Table 1: Common Vehicles for Poorly Water-Soluble Compounds in Animal Studies
| Vehicle System | Composition | Common Administration Routes | Considerations |
| Aqueous Co-solvent | e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Oral Gavage, Intraperitoneal | Potential for toxicity with high concentrations of organic solvents. |
| Oil-based | e.g., Corn oil, Peanut oil, Sesame oil | Oral Gavage, Subcutaneous | Slower absorption rate. Potential for local irritation with subcutaneous injections.[4] |
| Aqueous Suspension | e.g., 0.5% Carboxymethylcellulose (CMC) in water | Oral Gavage | Requires uniform suspension for accurate dosing. |
Issue 2: Inconsistent Results in Dose-Response Studies
Problem: High variability in experimental outcomes, making it difficult to establish a clear dose-response relationship.
Possible Causes:
-
Inaccurate dosing due to poor solubility or non-homogenous suspension.
-
Variability in administration technique.
-
Animal-to-animal variation in metabolism and clearance.
Solutions:
-
Ensure Accurate Dosing:
-
Prepare fresh solutions for each experiment to minimize degradation.
-
If using a suspension, ensure it is well-mixed before and during administration to each animal.
-
-
Standardize Administration Technique:
-
Ensure all personnel are thoroughly trained in the chosen administration route.
-
Use consistent injection speeds and volumes.
-
-
Dose-Response Curve Design:
-
A typical dose-response curve is sigmoidal.[5][6] It is crucial to test a wide range of doses to capture the full curve, including the threshold, linear, and plateau phases.
-
The half-maximal effective concentration (EC50) is a key parameter derived from the dose-response curve and represents the concentration at which 50% of the maximal response is observed.[6][7]
-
-
Control for Biological Variability:
-
Use a sufficient number of animals per group to account for individual differences.
-
Randomize animals to treatment groups.
-
Issue 3: Complications with Intravenous (IV) Tail Vein Injection in Mice
Problem: Difficulty in successfully administering the compound intravenously, leading to perivascular injection, tissue damage, or animal distress.
Possible Causes:
-
Poor visualization of the tail veins.
-
Incorrect needle placement.
-
Vein collapse.
-
Resistance during injection.
Solutions:
-
Improve Vein Visualization:
-
Warm the mouse for 5-10 minutes before the procedure using a heat lamp or warming pad to induce vasodilation.[8]
-
-
Proper Technique:
-
Troubleshooting During Injection:
-
If you feel resistance or see a "bleb" (swelling) form, the needle is not in the vein.[10][11] Stop immediately, withdraw the needle, and attempt the injection at a more cranial site on the tail or in the other lateral tail vein.[10]
-
Do not aspirate, as this can cause the small tail veins to collapse.[9]
-
Limit the number of attempts per vein to avoid excessive trauma.[10]
-
Table 2: Troubleshooting IV Tail Vein Injections in Mice
| Symptom | Possible Cause | Solution |
| Resistance to injection | Needle is not in the vein (perivascular) | Stop, withdraw needle, and re-attempt at a more cranial site.[10][11] |
| Formation of a "bleb" or swelling | Perivascular injection | Stop immediately, withdraw needle. Apply gentle pressure.[10][11] |
| No "flash" of blood in the hub | Not always indicative of failure in mice | Proceed with slow injection, monitoring for resistance or swelling.[9] |
| Vein blanches (turns white) | Successful injection | Continue with slow and steady injection.[9] |
Issue 4: Adverse Reactions at Subcutaneous (SC) Injection Sites in Rats
Problem: Swelling, inflammation, or skin lesions at the injection site after subcutaneous administration.
Possible Causes:
-
Irritating properties of the vehicle (e.g., high concentration of organic solvents).
-
Non-physiologic pH or osmolarity of the formulation.
-
Repeated injections at the same site.
-
Foreign body reaction to the injected substance or vehicle.[4]
Solutions:
-
Formulation Optimization:
-
Use vehicles known to be well-tolerated for subcutaneous administration.
-
Ensure the pH of the formulation is near neutral.[12]
-
Make the solution as isotonic as possible.
-
-
Injection Technique:
-
Monitoring:
-
Closely monitor the injection sites for any signs of irritation, swelling, or necrosis.[13] If adverse reactions are observed, consult with veterinary staff.
-
Experimental Protocols
Protocol 1: Preparation of a Vehicle for Oral Gavage
This protocol describes the preparation of a common vehicle for administering poorly water-soluble compounds to rodents.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound.
-
In a sterile conical tube, dissolve the this compound in DMSO. This will serve as the stock solution.
-
In a separate sterile conical tube, add the required volume of PEG300.
-
While vortexing the PEG300, slowly add the this compound/DMSO stock solution.
-
Add the required volume of Tween-80 to the mixture and continue to vortex.
-
Finally, add the required volume of sterile saline to the mixture and vortex thoroughly to ensure a homogenous solution or suspension.
-
If necessary, sonicate the final formulation to aid in dissolution.
-
Visually inspect the final formulation for any precipitates before administration.
Note: A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.
Protocol 2: Intravenous (IV) Tail Vein Injection in Mice
Materials:
-
Mouse restraint device
-
Heat source (e.g., heat lamp, warming pad)
-
Sterile 1 mL syringe with a 27-30G needle
-
Prepared this compound solution
-
70% ethanol or isopropanol (B130326) wipes
-
Sterile gauze
Procedure:
-
Warm the mouse for 5-10 minutes to dilate the tail veins.[8]
-
Place the mouse in a restraint device, exposing the tail.
-
Gently wipe the tail with an alcohol wipe to clean the injection site and aid in vein visualization.
-
Locate one of the lateral tail veins.
-
Hold the tail gently and insert the needle (bevel up) into the vein at a shallow angle, almost parallel to the tail.[8][9]
-
Advance the needle a few millimeters into the vein.
-
Slowly inject the solution. There should be no resistance, and the vein may blanch.[8][9]
-
If resistance is met or a bleb forms, withdraw the needle and re-attempt at a more proximal site.[10][11]
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse effects.
Table 3: Recommended Maximum Injection Volumes for Mice
| Route | Maximum Volume |
| Intravenous (IV) | 5 mL/kg |
| Subcutaneous (SC) | 10-20 mL/kg |
| Oral Gavage (PO) | 10 mL/kg |
Visualizations
β2-Adrenergic Receptor Signaling Pathway
Caption: Canonical β2-adrenergic receptor signaling pathway.
Experimental Workflow for a Dose-Response Study
Caption: General workflow for a dose-response study.
References
- 1. scbt.com [scbt.com]
- 2. gadconsulting.com [gadconsulting.com]
- 3. researchgate.net [researchgate.net]
- 4. Factors influencing adverse skin responses in rats receiving repeated subcutaneous injections and potential impact on neurobehavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 7. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 8. depts.ttu.edu [depts.ttu.edu]
- 9. researchgate.net [researchgate.net]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. research-support.uq.edu.au [research-support.uq.edu.au]
- 12. researchanimaltraining.com [researchanimaltraining.com]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Mitigating Mapenterol Hydrochloride Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during in vitro experiments with Mapenterol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound in our cell line, even at low concentrations. What are the potential causes and solutions?
A1: High cytotoxicity at low concentrations can stem from several factors. Firstly, the inherent cytotoxic potential of the compound in the specific cell line being used. Secondly, suboptimal experimental conditions can exacerbate cytotoxicity.
Troubleshooting Steps:
-
Optimize Compound Concentration: Perform a dose-response study to determine the EC50 (half-maximal effective concentration) and identify the lowest concentration that elicits the desired biological effect with minimal cytotoxicity.
-
Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration in the culture medium is well below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (medium with solvent only) to assess solvent-induced toxicity.[1][2]
-
Cell Culture Conditions: Ensure cells are healthy, in the logarithmic growth phase, and seeded at an optimal density. Stressed or overly confluent cells can be more susceptible to drug-induced toxicity.[1][3]
-
Incubation Time: A time-course experiment (e.g., 24, 48, 72 hours) can help determine if the cytotoxicity is acute or develops over time, allowing for optimization of the treatment duration.[1]
Q2: What are the primary mechanisms of drug-induced cytotoxicity, and how can we investigate them for this compound?
A2: While specific data on this compound is limited, common mechanisms of drug-induced cytotoxicity include the induction of oxidative stress, mitochondrial dysfunction, and apoptosis.
Investigative Approaches:
-
Oxidative Stress Assessment: Measure the levels of reactive oxygen species (ROS) using fluorescent probes like DCFDA.
-
Mitochondrial Health Evaluation: Assess changes in mitochondrial membrane potential using dyes like JC-1 or TMRE.
-
Apoptosis Detection: Utilize assays such as Annexin V/Propidium Iodide staining followed by flow cytometry to differentiate between apoptotic and necrotic cell death.
Troubleshooting Guide
Issue: High variability in cytotoxicity results between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding density | Ensure accurate cell counting and uniform seeding in all wells. |
| Variation in compound preparation | Prepare fresh stock solutions and dilutions for each experiment. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation, or ensure proper humidification of the incubator.[4] |
| Contamination | Regularly check for and test for microbial contamination (e.g., mycoplasma).[1] |
Strategies to Reduce this compound Cytotoxicity
Based on established methodologies for reducing drug-induced cytotoxicity, the following strategies can be explored for this compound.
Nanoparticle-Based Drug Delivery
Encapsulating this compound into nanoparticles can potentially reduce its cytotoxicity by controlling its release and improving its therapeutic index.[5][6][7][8][9]
Hypothetical Data on Nano-formulation:
| Formulation | Cell Line | IC50 (µM) | Fold Improvement in Cell Viability at 10 µM |
| Free Mapenterol HCl | HEK293 | 15.8 | - |
| Nano-Mapenterol | HEK293 | 42.3 | 2.7x |
| Free Mapenterol HCl | HepG2 | 28.5 | - |
| Nano-Mapenterol | HepG2 | 75.1 | 2.6x |
Co-administration with Cytoprotective Agents
If the cytotoxicity of this compound is mediated by oxidative stress, co-treatment with antioxidants may offer protection.[3]
Hypothetical Data on Antioxidant Co-treatment:
| Treatment | Cell Line | Cell Viability (%) at 20 µM Mapenterol HCl |
| Mapenterol HCl alone | A549 | 45.2% |
| Mapenterol HCl + N-acetylcysteine (1 mM) | A549 | 78.9% |
| Mapenterol HCl + Vitamin E (100 µM) | A549 | 65.7% |
Experimental Protocols
Key Experiment: MTT Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability.[1][10]
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the old medium with the medium containing the different compound concentrations. Include untreated and vehicle controls. Incubate for the desired exposure time.[1]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing Efficacy and Minimizing Side Effects of Cancer Treatment [researchdive.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
Technical Support Center: Overcoming Resistance to Mapenterol Hydrochloride in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Mapenterol hydrochloride resistance during long-term in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished response to this compound in our cell-based assays after prolonged or repeated exposure. What are the potential underlying mechanisms?
A1: The observed phenomenon is likely due to tachyphylaxis, or rapid desensitization, a common characteristic of β2-adrenergic receptor agonists. The primary mechanisms include:
-
Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the β2-adrenergic receptor.[1][2][3]
-
β-Arrestin Recruitment: This phosphorylation event promotes the binding of β-arrestin proteins to the receptor.[3][4][5]
-
Receptor Uncoupling: β-arrestin binding sterically hinders the receptor's interaction with its cognate G protein (Gs), leading to functional uncoupling and a subsequent decrease in downstream signaling (e.g., adenylyl cyclase activation and cAMP production).[4][6]
-
Receptor Internalization (Sequestration): β-arrestin also acts as an adapter protein, targeting the phosphorylated receptor for endocytosis into clathrin-coated pits.[4][6] This removes the receptor from the cell surface, making it unavailable for further agonist stimulation.
-
Receptor Downregulation: With very long-term agonist exposure, internalized receptors may be targeted for lysosomal degradation, leading to a net loss of total receptor protein. This is a slower process than phosphorylation and internalization.[1][6]
Q2: How can we experimentally confirm that receptor desensitization is occurring in our experimental model?
A2: Several experimental approaches can be used to confirm and characterize receptor desensitization:
-
Phospho-Receptor Immunoblotting: Use antibodies specific for phosphorylated serine and threonine residues in the β2-adrenergic receptor to assess the phosphorylation status of the receptor following this compound treatment.
-
β-Arrestin Recruitment Assays: Employ techniques such as co-immunoprecipitation, bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET) to measure the interaction between the β2-adrenergic receptor and β-arrestin.
-
Receptor Internalization Assays: Visualize and quantify receptor internalization using methods like immunofluorescence microscopy to track the localization of tagged receptors or flow cytometry to measure the loss of cell surface receptors.
-
Radioligand Binding Assays: Perform saturation binding assays with a hydrophilic radioligand to quantify the number of receptors on the cell surface versus total cellular receptors (in the presence of a permeabilizing agent) to determine the extent of receptor downregulation.
Q3: Are there any strategies to mitigate or reverse this compound resistance in our long-term experiments?
A3: Yes, several strategies can be employed:
-
Intermittent Dosing: In in vivo studies or long-term cell culture experiments, an intermittent dosing schedule with drug-free intervals may allow for receptor resensitization, where internalized receptors can be dephosphorylated and recycled back to the cell surface.
-
GRK2 Inhibitors: The use of a G protein-coupled receptor kinase 2 (GRK2) inhibitor can prevent the initial phosphorylation of the receptor, thereby inhibiting β-arrestin recruitment and subsequent desensitization.[2]
-
Biased Agonists: Investigate or develop "biased" agonists of the β2-adrenergic receptor. These are ligands that preferentially activate the Gs signaling pathway while minimally engaging the β-arrestin pathway, potentially leading to a sustained therapeutic effect with reduced tachyphylaxis.[7]
-
Combination Therapy: In some contexts, co-administration with agents that can modulate downstream signaling pathways or receptor expression may help to overcome resistance. For example, corticosteroids have been shown to increase the expression of β2-adrenergic receptors.
Q4: Could genetic variations in our cell lines or animal models contribute to differences in the development of resistance to this compound?
A4: Absolutely. Genetic polymorphisms in key proteins involved in the β2-adrenergic signaling pathway can significantly influence the response to agonists and the propensity for desensitization.[8][9][10] Key genes to consider include:
-
ADRB2 (β2-Adrenergic Receptor): Single nucleotide polymorphisms (SNPs) in the gene encoding the receptor itself can alter its structure, function, and susceptibility to desensitization.
-
GRKs (G protein-coupled receptor kinases): Variations in GRK genes can affect the efficiency of receptor phosphorylation.
-
ARRBs (Arrestins): Polymorphisms in β-arrestin genes can modulate their ability to bind to the phosphorylated receptor and mediate desensitization and internalization.
-
Genes involved in drug metabolism: Polymorphisms in cytochrome P450 enzymes can affect the metabolism and clearance of this compound, leading to inter-individual differences in drug exposure and response.[8][10]
Troubleshooting Guides
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Gradual decrease in cAMP production upon repeated this compound stimulation. | Receptor desensitization and uncoupling from Gs protein. | 1. Perform a time-course experiment to characterize the onset and magnitude of desensitization. 2. Measure β-arrestin recruitment to the receptor. 3. Test the effect of a GRK2 inhibitor on restoring the cAMP response. |
| Reduced cell surface expression of β2-adrenergic receptors after long-term (>24h) this compound treatment. | Receptor downregulation. | 1. Quantify total and cell surface receptor numbers using radioligand binding or ELISA. 2. Assess receptor mRNA levels using qRT-PCR to investigate transcriptional regulation. 3. Evaluate receptor protein degradation rates using a protein synthesis inhibitor (e.g., cycloheximide) chase assay. |
| High variability in response to this compound across different cell passages or animal cohorts. | Genetic drift or underlying genetic polymorphisms. | 1. Sequence the ADRB2, GRK, and ARRB genes in your experimental models to identify any polymorphisms. 2. If using primary cells, genotype individual donors. 3. Ensure consistent cell passage numbers and standardized animal sourcing and handling. |
| Unexpected off-target effects or toxicity with prolonged this compound treatment. | Activation of β-arrestin-mediated signaling pathways independent of G-protein signaling. | 1. Profile the activation of other signaling pathways downstream of β-arrestin, such as the MAPK/ERK pathway.[4] 2. Consider using a biased agonist that is less likely to engage β-arrestin signaling.[7] |
Experimental Protocols
Protocol 1: Quantification of β2-Adrenergic Receptor Internalization by Flow Cytometry
Objective: To quantify the change in cell surface β2-adrenergic receptor expression following treatment with this compound.
Materials:
-
HEK293 cells stably expressing N-terminally FLAG-tagged β2-adrenergic receptors.
-
Complete culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin).
-
This compound.
-
Phosphate-Buffered Saline (PBS).
-
Blocking buffer (PBS with 1% BSA).
-
Primary antibody: Anti-FLAG M1 antibody (mouse monoclonal).
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG.
-
Flow cytometer.
Procedure:
-
Seed HEK293-FLAG-β2AR cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Gently detach the cells using a non-enzymatic cell dissociation solution.
-
Pellet the cells by centrifugation (300 x g for 5 minutes) and resuspend in 100 µL of blocking buffer.
-
Add the anti-FLAG M1 primary antibody at the recommended dilution and incubate on ice for 1 hour.
-
Wash the cells three times with ice-cold PBS.
-
Resuspend the cells in 100 µL of blocking buffer containing the Alexa Fluor 488-conjugated secondary antibody at the recommended dilution. Incubate on ice in the dark for 30 minutes.
-
Wash the cells three times with ice-cold PBS.
-
Resuspend the cells in 500 µL of PBS and analyze immediately on a flow cytometer.
-
Gate on the live cell population and measure the mean fluorescence intensity (MFI) of the Alexa Fluor 488 signal.
-
Normalize the MFI of the this compound-treated samples to the MFI of the vehicle-treated control to determine the percentage of remaining cell surface receptors.
Protocol 2: Co-Immunoprecipitation of β-Arrestin 2 with the β2-Adrenergic Receptor
Objective: To assess the interaction between β-arrestin 2 and the β2-adrenergic receptor upon stimulation with this compound.
Materials:
-
HEK293 cells co-transfected with HA-tagged β2-adrenergic receptor and FLAG-tagged β-arrestin 2.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Anti-HA antibody for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Anti-FLAG antibody for immunoblotting.
-
Anti-HA antibody for immunoblotting.
-
SDS-PAGE gels and Western blotting apparatus.
Procedure:
-
Treat transfected HEK293 cells with this compound or vehicle for a short duration (e.g., 5-15 minutes) at 37°C.
-
Wash cells with ice-cold PBS and lyse in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation (14,000 x g for 15 minutes at 4°C).
-
Incubate a portion of the supernatant with an anti-HA antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for an additional 2 hours at 4°C.
-
Wash the beads three times with lysis buffer.
-
Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-FLAG antibody to detect co-immunoprecipitated β-arrestin 2.
-
Strip and re-probe the membrane with an anti-HA antibody to confirm the immunoprecipitation of the β2-adrenergic receptor.
Data Presentation
Table 1: Hypothetical Time-Course of this compound-Induced β2-Adrenergic Receptor Internalization in HEK293 Cells
| Treatment Time (minutes) | Mean Fluorescence Intensity (MFI) | % Cell Surface Receptors Remaining |
| 0 (Vehicle) | 15,000 | 100% |
| 15 | 10,500 | 70% |
| 30 | 7,500 | 50% |
| 60 | 4,500 | 30% |
| 120 | 3,000 | 20% |
Table 2: Hypothetical Effect of a GRK2 Inhibitor on this compound-Stimulated cAMP Production
| Treatment | cAMP Concentration (nM) | % of Maximum Response |
| Vehicle | 5 | 0% |
| Mapenterol (1 µM) | 100 | 100% |
| Mapenterol (1 µM) + GRK2 Inhibitor (10 µM) | 145 | 145% |
| Pre-treated Mapenterol (1h), then re-stimulated | 40 | 40% |
| Pre-treated Mapenterol + GRK2i, then re-stimulated | 95 | 95% |
Visualizations
Caption: Canonical and desensitization pathways of β2-adrenergic receptor signaling.
Caption: Experimental workflow for quantifying receptor internalization.
References
- 1. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of beta-adrenergic receptor kinase prevents rapid homologous desensitization of beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | GPCR Signaling Regulation: The Role of GRKs and Arrestins [frontiersin.org]
- 4. columbia.edu [columbia.edu]
- 5. GPCR Signaling Regulation: The Role of GRKs and Arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scholars@Duke publication: Molecular mechanisms of beta-adrenergic receptor desensitization. [scholars.duke.edu]
- 7. Biased β-agonists may provide better control of asthma and other obstructive lung diseases, drug discovery study shows - USF Health NewsUSF Health News [hscweb3.hsc.usf.edu]
- 8. Genetic Polymorphisms, Drug Metabolism and Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic polymorphisms influencing antihypertensive drug responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of genetic polymorphisms of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Mapenterol Hydrochloride and Salbutamol for Bronchodilation
A comprehensive review of the pharmacological profiles of Mapenterol hydrochloride and the widely-used Salbutamol reveals a significant disparity in available research data. While Salbutamol is a well-characterized short-acting β2-adrenergic agonist with extensive documentation of its efficacy and safety, this compound, also identified as a β2-adrenergic agonist, lacks publicly available clinical and preclinical data to form a robust, evidence-based comparison.
This guide synthesizes the known information on both compounds, highlighting the extensive body of research on Salbutamol and the current data gap for this compound. The information is intended for researchers, scientists, and drug development professionals to understand the current state of knowledge and the data required for a thorough comparative evaluation.
Mechanism of Action and Signaling Pathway
Both this compound and Salbutamol are classified as β2-adrenergic receptor agonists.[1][2] Their therapeutic effect in conditions like asthma and chronic obstructive pulmonary disease (COPD) stems from their ability to bind to and activate β2-adrenergic receptors on the smooth muscle cells of the airways.[1][2] This binding initiates a G-protein-mediated signaling cascade, as illustrated below.
Comparative Data
A direct quantitative comparison of this compound and Salbutamol is not possible due to the absence of published data for Mapenterol. The following tables summarize the available information for Salbutamol and indicate the data gaps for Mapenterol.
Table 1: Receptor Binding and Potency
| Parameter | This compound | Salbutamol |
| Receptor Target | β2-Adrenergic Receptor | β2-Adrenergic Receptor |
| Receptor Binding Affinity (Ki) | Data not available | Data varies by study; generally shows high affinity for β2 receptors |
| Potency (EC50) | Data not available | Data varies by assay; demonstrates potent agonism at β2 receptors |
Table 2: Efficacy in Bronchodilation
| Parameter | This compound | Salbutamol |
| Change in FEV1 | Data not available | Significant improvement in Forced Expiratory Volume in 1 second (FEV1) is well-documented in clinical trials. A change of >12% and >200 mL from baseline is a common measure of significant response. |
| Peak Expiratory Flow (PEF) | Data not available | Increases in PEF are consistently observed following administration. |
| Onset of Action | Data not available | Rapid, typically within 5-15 minutes of inhalation. |
| Duration of Action | Data not available | Short-acting, with effects lasting for approximately 4-6 hours. |
Table 3: Side Effect Profile
| Side Effect | This compound | Salbutamol |
| Common | Data not available | Tremor, nervousness, headache, palpitations, muscle cramps |
| Less Common | Data not available | Tachycardia, dizziness, dry mouth |
| Serious | Data not available | Paradoxical bronchospasm, hypokalemia, cardiovascular effects (at high doses) |
Experimental Protocols
To conduct a comparative study of two β2-adrenergic agonists like this compound and Salbutamol, a series of in vitro and in vivo experiments would be necessary. The following outlines standard methodologies.
In Vitro Assays
-
Receptor Binding Assay:
-
Objective: To determine the binding affinity (Ki) of each compound for β1- and β2-adrenergic receptors.
-
Method: Radioligand binding assays using cell membranes expressing human β1- and β2-adrenergic receptors. A radiolabeled antagonist (e.g., [³H]dihydroalprenolol) is competed off by increasing concentrations of the test compound (Mapenterol or Salbutamol). The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined and converted to the inhibition constant (Ki).
-
-
Functional Potency and Efficacy Assay (Isolated Guinea Pig Tracheal Strips):
-
Objective: To measure the functional potency (EC50) and intrinsic efficacy of the compounds in relaxing airway smooth muscle.
-
Method: Guinea pig tracheas are isolated and cut into strips. The strips are mounted in an organ bath containing a physiological salt solution and contracted with an agent like histamine (B1213489) or methacholine. Cumulative concentration-response curves are then generated for each test compound by adding increasing concentrations and measuring the relaxation of the tracheal strip.
-
In Vivo Assays
-
Bronchodilator Efficacy in an Animal Model of Airway Hyperreactivity:
-
Objective: To assess the in vivo efficacy and duration of action of the compounds in a relevant animal model.
-
Method: Guinea pigs or other suitable animal models are sensitized to an allergen (e.g., ovalbumin) to induce airway hyperreactivity. Airway resistance is measured before and after challenge with a bronchoconstrictor (e.g., methacholine). The test compounds are administered (e.g., via inhalation or intratracheal instillation) prior to the bronchoconstrictor challenge, and the degree of protection against bronchoconstriction is quantified.
-
-
Cardiovascular Side Effect Profile in Anesthetized Rats:
-
Objective: To evaluate the potential for cardiovascular side effects (e.g., tachycardia, changes in blood pressure).
-
Method: Rats are anesthetized, and catheters are placed to monitor heart rate and blood pressure. The test compounds are administered intravenously at various doses, and changes in cardiovascular parameters are recorded. This helps to determine the selectivity of the compounds for β2- over β1-adrenergic receptors.
-
Conclusion
Salbutamol is a cornerstone in the management of bronchospastic diseases, with a well-established pharmacological profile. In contrast, this compound, despite being identified as a β2-adrenergic agonist, remains largely uncharacterized in the public domain. The information available suggests its use has been primarily as a research chemical and, illicitly, as a growth promoter in livestock. For a meaningful comparative assessment of its therapeutic potential against established drugs like Salbutamol, comprehensive preclinical and clinical studies are required to determine its receptor binding affinity, potency, efficacy, and safety profile. Without such data, any comparison remains speculative. Researchers interested in this compound should undertake the foundational pharmacological studies outlined in the experimental protocols to establish its therapeutic index and potential clinical utility.
References
Efficacy of Mapenterol hydrochloride versus other beta-2 agonists
A critical review of available data on beta-2 adrenergic receptor agonists for bronchodilation, noting the significant data gap for Mapenterol hydrochloride.
Introduction
Beta-2 adrenergic receptor (β2-AR) agonists are a cornerstone in the treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). They function by stimulating β2-ARs on the surface of airway smooth muscle cells, leading to bronchodilation. This guide provides a comparative overview of the efficacy of various β2-AR agonists, intended for researchers, scientists, and drug development professionals.
It is important to note at the outset that a comprehensive search of the scientific literature and commercial databases reveals a significant lack of publicly available data on the therapeutic efficacy of This compound . This compound is consistently marketed as a research chemical "for research use only" and is not intended for human or veterinary therapeutic use.[1][2] The limited body of literature on this compound primarily focuses on its detection in the context of its illicit use as a growth promoter in livestock.[3] Consequently, a direct comparison of its efficacy with other beta-2 agonists is not feasible based on current knowledge.
This guide will, therefore, focus on a comparison of well-established and clinically utilized beta-2 agonists, providing a framework for understanding their relative performance based on available experimental and clinical data.
Mechanism of Action: The Beta-2 Adrenergic Receptor Signaling Pathway
The therapeutic effect of beta-2 agonists is mediated through the activation of the β2-AR, a G-protein coupled receptor (GPCR). Upon agonist binding, a conformational change in the receptor activates the associated stimulatory G-protein (Gs). This initiates a signaling cascade that ultimately leads to smooth muscle relaxation.
The key steps in this pathway are:
-
Agonist Binding: A beta-2 agonist binds to the extracellular domain of the β2-AR.
-
Gs Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the Gs protein.
-
Adenylyl Cyclase Activation: The activated Gs-alpha subunit dissociates and activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, binding to and activating Protein Kinase A (PKA).
-
Phosphorylation of Target Proteins: PKA phosphorylates several downstream targets, including myosin light chain kinase (MLCK), leading to a decrease in intracellular calcium levels.
-
Smooth Muscle Relaxation: The net effect is the relaxation of the airway smooth muscle, resulting in bronchodilation.
References
Validating the Bronchodilator Effects of Mapenterol Hydrochloride: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of Mapenterol hydrochloride, a β2-adrenoceptor agonist, with other established bronchodilators in the same therapeutic class.[1][2][3][4] By examining the experimental data and methodologies of widely-used alternatives, this document serves as a valuable resource for researchers, scientists, and drug development professionals seeking to validate the potential bronchodilator effects of this compound.
Introduction to this compound
This compound is classified as a β2-adrenoceptor agonist, indicating its mechanism of action involves the stimulation of β2-adrenergic receptors.[1][2][3][4] These receptors are predominantly located on the smooth muscle cells of the airways. Activation of β2-receptors initiates a signaling cascade that leads to the relaxation of these muscles, resulting in bronchodilation and improved airflow.[5][6] While specific clinical trial data on the bronchodilator efficacy of this compound is not widely published, its performance can be inferred by comparing it to other well-researched β2-agonists such as Salbutamol (B1663637) (Albuterol), Formoterol (B127741), and Arformoterol (B195475).
Comparative Efficacy of β2-Adrenergic Agonists
The efficacy of bronchodilators is commonly quantified by measuring changes in pulmonary function, primarily the Forced Expiratory Volume in one second (FEV1) and the Peak Expiratory Flow (PEF). The following tables summarize the performance of leading β2-agonists in clinical studies.
Table 1: Short-Acting β2-Agonist (SABA) Efficacy
| Drug | Dose | Population | Key Findings | Reference |
| Salbutamol (Albuterol) | 200 µg | Mild-to-moderate asthma | FEV1 increase of 9% at 3 minutes post-inhalation. | [7] |
| Salbutamol (Albuterol) | 200 µg | Severe hyperinflation | FEV1 increased by 0.16 L (14.9%) and FVC by 0.34 L (15.6%). | [3] |
| Salbutamol (Albuterol) | 400 µg (QID) | Mild-to-moderate asthma | Improvement in FEV1, but less effective than Salmeterol (B1361061) in improving morning PEF over 12 weeks. | [8] |
Table 2: Long-Acting β2-Agonist (LABA) Efficacy
| Drug | Dose | Population | Key Findings | Reference |
| Formoterol | 12 µg (BID) | COPD | Mean difference in trough FEV1 vs placebo was 45 mL. | [2] |
| Formoterol (with Budesonide) | 4.5 µg (BID) | Moderate-to-severe COPD | FEV1 increased by 15% vs placebo and 9% vs budesonide (B1683875) alone. | [9] |
| Arformoterol | 15 µg (BID) | COPD | Trough FEV1 improvement of 22.1% after the first dose and 14.6% at week 12. | [10][11] |
| Salmeterol | 50 µg (BID) | Mild-to-moderate asthma | Significantly greater improvement in FEV1 compared to Salbutamol. | [8] |
Signaling Pathway and Experimental Workflow
To understand the mechanism and evaluation of these bronchodilators, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. Role of arformoterol in the management of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. deptmed.queensu.ca [deptmed.queensu.ca]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 7. Comparison of the bronchodilating effects of formoterol and albuterol delivered by hydrofluoroalkane pressurized metered-dose inhaler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A twelve-week comparison of salmeterol and salbutamol in the treatment of mild-to-moderate asthma: a Canadian multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. drugs.com [drugs.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Head-to-Head Comparison: Mapenterol Hydrochloride vs. Formoterol Fumarate
A comprehensive review of the available scientific literature reveals a significant disparity in the publicly accessible data for Mapenterol hydrochloride compared to the extensive research available for Formoterol (B127741) fumarate. As of late 2025, this compound is identified as a β2-adrenoceptor agonist, but detailed scientific studies, including preclinical and clinical data on its receptor binding affinity, mechanism of action, and clinical efficacy, are not available in the public domain[1]. Consequently, a direct head-to-head comparison with Formoterol based on experimental data is not feasible at this time.
This guide will therefore provide a detailed overview of the well-characterized long-acting β2-agonist (LABA), Formoterol, including its mechanism of action, receptor binding profile, and clinical data, to serve as a benchmark for researchers and drug development professionals.
Formoterol: A Detailed Profile
Formoterol is a potent and selective long-acting β2-adrenergic receptor agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD).[2][3] It is known for its rapid onset of action and extended duration of bronchodilation.[2][3][4]
Mechanism of Action
Inhaled Formoterol exerts its therapeutic effect by relaxing the smooth muscle in the airways.[2][5] This is achieved through the stimulation of β2-adrenergic receptors, which are predominantly located on bronchial smooth muscle cells.[3][4] The binding of Formoterol to these receptors initiates a signaling cascade, as detailed below.
The activation of the β2-adrenergic receptor by Formoterol stimulates the Gs alpha subunit of the associated G protein. This in turn activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3][4][6] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.[6]
Receptor Binding Affinity and Selectivity
Formoterol exhibits a high affinity for the β2-adrenergic receptor. Studies have shown its dissociation constant (Kd) to be in the nanomolar range, indicating potent binding.[7][8]
| Ligand | Receptor | Tissue Source | Binding Affinity (Kd/Ki) |
| [3H]formoterol | β2-adrenoceptor | Guinea pig lung membranes | Kd = 1.34 ± 0.15 nM[7] |
| [3H]formoterol | β2-adrenoceptor | Human lung membranes | Kd = 1.05 ± 0.17 nM[7] |
| Formoterol | β2-adrenoceptor | Guinea pig bronchial membranes | pKh = 9.6 ± 0.4[9] |
| Formoterol | β2-adrenoceptor (low-affinity) | Guinea pig bronchial membranes | pKI = 8.2 ± 0.09[9] |
| Formoterol | β1-adrenoceptor (low-affinity) | Guinea pig bronchial membranes | pKI = 6.25 ± 0.06[9] |
| Formoterol | β2-adrenoceptor | Guinea pig lung | KD = 7.6 nmol/L[8] |
Formoterol is also highly selective for the β2-receptor over the β1-receptor, which is important for minimizing cardiac side effects.[3][9] It has demonstrated approximately 200-fold greater activity at β2 receptors compared to β1 receptors.[3]
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
A common method to determine the binding affinity of a compound like Formoterol to its receptor is the radioligand binding assay.
-
Tissue Preparation: Lung tissue (e.g., from guinea pigs or humans) is homogenized and centrifuged to isolate the cell membranes containing the β2-adrenergic receptors.[7]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]formoterol) and varying concentrations of the unlabeled test compound (Formoterol).[7]
-
Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.[7]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) or dissociation constant (Kd) of the test compound.[7]
Clinical Efficacy and Safety
Formoterol has been extensively studied in clinical trials for both asthma and COPD. It is available as a single agent and in combination with inhaled corticosteroids (ICS) such as budesonide (B1683875) and mometasone.[2][3]
Key Clinical Endpoints:
-
Forced Expiratory Volume in 1 second (FEV1): A measure of lung function.
-
Peak Expiratory Flow (PEF): The maximum speed of expiration.
-
Symptom Scores: Patient-reported outcomes on the severity and frequency of asthma or COPD symptoms.
-
Rescue Medication Use: The frequency of use of short-acting bronchodilators for symptom relief.
-
Exacerbation Rate: The frequency of worsening of symptoms requiring additional treatment.
| Study Population | Intervention | Comparator | Key Findings |
| Adults with moderate to severe persistent asthma | Fluticasone/Formoterol (125/6 mcg BD) | Budesonide/Formoterol (200/6 mcg BD) | Fluticasone/formoterol was non-inferior to budesonide/formoterol in improving morning PEF over 12 weeks.[10] |
| Adults with moderate-to-severe asthma | Beclomethasone/Formoterol (200/12 mcg b.i.d.) | Budesonide/Formoterol (400/12 mcg b.i.d.) | The two combinations were equivalent in terms of efficacy and tolerability.[11] |
| Patients with severe asthma | Formoterol (12 mcg twice daily) | Salmeterol (B1361061) (50 mcg twice daily) | Both drugs improved morning PEF compared to placebo, with no significant difference between them.[12] |
Safety Profile:
Common side effects of Formoterol are similar to other β2-agonists and may include tremor, headache, palpitations, and muscle cramps.[6] A significant safety concern with LABA monotherapy in asthma is the increased risk of asthma-related death. Therefore, it is recommended that LABAs like Formoterol be used in combination with an inhaled corticosteroid for the treatment of asthma.[3][5]
Conclusion
Formoterol is a well-established long-acting β2-agonist with a rapid onset and long duration of action. Its mechanism of action, receptor binding characteristics, and clinical profile are well-documented. In contrast, there is a notable absence of publicly available scientific data on this compound, precluding a direct, evidence-based comparison. Further research and publication of data on this compound are necessary to enable a comprehensive evaluation and comparison with existing therapies like Formoterol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Formoterol - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]
- 5. Formoterol (Foradil, Perforomist): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. Formoterol-fumarate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. High affinity [3H]formoterol binding sites in lung: characterization and autoradiographic mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formoterol, fenoterol, and salbutamol as partial agonists for relaxation of maximally contracted guinea pig tracheae: comparison of relaxation with receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of fluticasone/formoterol with budesonide/formoterol pMDI in adults with moderate to severe persistent asthma: Results from a 12-week randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beclomethasone/formoterol versus budesonide/formoterol combination therapy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the effects of salmeterol and formoterol in patients with severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of β2-Adrenergic Receptor Agonist Selectivity: A Focus on Mapenterol Hydrochloride
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a framework for the comparative analysis of the cross-reactivity and selectivity profile of β2-adrenergic receptor agonists. Due to the limited availability of public data on the specific binding affinities and functional activities of Mapenterol hydrochloride across various adrenergic and other receptors, a direct quantitative comparison is not currently feasible.
However, to illustrate the required data and methodologies for such a comparison, this document presents a template populated with published data for two widely studied β2-agonists: Salbutamol and Formoterol . This guide is intended to serve as a blueprint for the evaluation of this compound's selectivity profile once experimental data becomes available.
Introduction to Receptor Selectivity and Cross-Reactivity
The therapeutic efficacy of a β2-adrenergic receptor agonist is intrinsically linked to its selectivity for the β2 receptor subtype over other adrenergic receptors (e.g., β1, β3, α1, α2). High selectivity minimizes off-target effects, which can lead to undesirable side effects such as cardiovascular stimulation (mediated by β1 receptors) or other systemic responses. Cross-reactivity refers to the ability of a drug to bind to and elicit a response from receptors other than its primary target. A comprehensive selectivity profile is therefore crucial for assessing the safety and therapeutic window of a drug candidate.
Comparative Binding Affinity Profile
Binding affinity, typically expressed as the inhibition constant (Ki), quantifies the strength of the interaction between a ligand and a receptor. A lower Ki value indicates a higher binding affinity. The following table presents a hypothetical comparison of the binding affinities of this compound against Salbutamol and Formoterol at various adrenergic receptor subtypes. Note: The data for this compound is illustrative and does not represent published experimental results.
| Compound | β1 Adrenergic Receptor Ki (nM) | β2 Adrenergic Receptor Ki (nM) | β3 Adrenergic Receptor Ki (nM) | α1 Adrenergic Receptor Ki (nM) | α2 Adrenergic Receptor Ki (nM) | β2 vs β1 Selectivity Ratio (Ki β1 / Ki β2) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Salbutamol | ~1000 | ~35 | Data Not Available | Data Not Available | Data Not Available | ~29 |
| Formoterol | ~199.5 | ~6.0 | Data Not Available | Data Not Available | Data Not Available | ~33 |
Comparative Functional Activity Profile
Functional activity, often measured as the half-maximal effective concentration (EC50), indicates the concentration of an agonist required to elicit 50% of its maximal response. A lower EC50 value signifies greater potency. The following table illustrates a potential comparison of the functional potencies of the three compounds in stimulating cyclic AMP (cAMP) production, a key downstream signaling event of β2-receptor activation. Again, the data for this compound is for illustrative purposes only.
| Compound | β1 Adrenergic Receptor EC50 (nM) (cAMP Assay) | β2 Adrenergic Receptor EC50 (nM) (cAMP Assay) | β2 vs β1 Potency Ratio (EC50 β1 / EC50 β2) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Salbutamol | Data Not Available | ~10 | Data Not Available |
| Formoterol | Data Not Available | ~0.25 | Data Not Available |
Experimental Protocols
A comprehensive assessment of a compound's selectivity profile relies on standardized and well-defined experimental protocols. Below are detailed methodologies for the key experiments required to generate the data presented in the tables above.
Radioligand Binding Assay for Adrenergic Receptor Subtypes
This assay is used to determine the binding affinity (Ki) of a test compound for different receptor subtypes.
Objective: To quantify the affinity of this compound and comparator compounds for human β1, β2, β3, α1, and α2 adrenergic receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing a high density of the specific human adrenergic receptor subtype are prepared from recombinant cell lines (e.g., CHO, HEK293) or relevant tissues. Protein concentration is determined using a standard method like the Bradford assay.
-
Radioligand: A specific radiolabeled antagonist with high affinity for the receptor subtype is used (e.g., [³H]-dihydroalprenolol for β-receptors, [³H]-prazosin for α1-receptors, [³H]-rauwolscine for α2-receptors).
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound, Salbutamol, Formoterol).
-
Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: cAMP Accumulation
This assay measures the ability of a compound to stimulate the production of the second messenger cyclic AMP (cAMP) following receptor activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and comparator compounds at human β1 and β2 adrenergic receptors.
Methodology:
-
Cell Culture: Whole cells (e.g., CHO, HEK293) stably expressing the human β1 or β2 adrenergic receptor are cultured to an appropriate density.
-
Phosphodiesterase Inhibition: To prevent the degradation of newly synthesized cAMP, cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Agonist Stimulation: Cells are then stimulated with increasing concentrations of the test agonist (e.g., this compound, Salbutamol, Formoterol) for a defined period.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is quantified using a commercially available assay kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF, AlphaScreen).
-
Data Analysis: Concentration-response curves are generated by plotting the cAMP concentration against the logarithm of the agonist concentration. The EC50 and Emax values are determined by fitting the data to a sigmoidal dose-response model using non-linear regression.
Visualizing Signaling and Experimental Workflows
β2-Adrenergic Receptor Signaling Pathway
The binding of an agonist to the β2-adrenergic receptor initiates a Gs-protein-mediated signaling cascade, leading to the production of cAMP and subsequent physiological responses.
Figure 1. Simplified β2-adrenergic receptor signaling pathway.
Experimental Workflow for Receptor Selectivity Profiling
The process of determining the selectivity of a compound involves a series of binding and functional assays across multiple targets.
Figure 2. Workflow for determining receptor selectivity.
Conclusion and Future Directions
A thorough understanding of the cross-reactivity and selectivity profile of this compound is essential for its development as a therapeutic agent. The experimental framework outlined in this guide provides a clear path for generating the necessary data to perform a robust comparison against existing β2-adrenergic receptor agonists. Future studies should focus on conducting comprehensive in vitro binding and functional assays for this compound against a broad panel of adrenergic and other relevant receptors to fully characterize its pharmacological profile. This will enable a data-driven assessment of its potential therapeutic benefits and off-target liabilities.
The Reproducibility of Mapenterol Hydrochloride's Effects: A Review of Publicly Available Literature
Mapenterol hydrochloride is classified as a β2-adrenoceptor agonist, a class of drugs that stimulate β2-adrenergic receptors.[1][2] This stimulation leads to a variety of physiological responses, most notably the relaxation of smooth muscle, which is why these agonists are commonly used in the treatment of asthma and other respiratory conditions. However, beyond this general classification, detailed pharmacological data for this compound, such as its binding affinity (Ki), potency (EC50 or IC50), and maximal efficacy (Emax) in various in vitro and in vivo models, are not present in the accessible scientific literature. The compound has been noted for its use as an analytical standard for detecting drug residues in livestock and as an illicit growth-promoting agent in animal feed.[2][3]
Due to the absence of specific data for this compound, this guide will present a comparative overview of two well-established β2-adrenergic agonists: Salmeterol and Formoterol. This comparison will serve as a template for the type of data and experimental protocols necessary to rigorously assess the reproducibility and efficacy of a compound like this compound.
Comparative Pharmacological Data of Alternative β2-Adrenergic Agonists
The following table summarizes key pharmacological parameters for Salmeterol and Formoterol, derived from various published studies. This quantitative data is essential for comparing the potency and efficacy of different compounds.
| Parameter | Salmeterol | Formoterol | This compound |
| Potency (pD2 / -logEC50) | 7.5 - 8.5 | 8.0 - 9.0 | Data not available |
| Intrinsic Activity (relative to Isoprenaline) | Partial Agonist | Full Agonist | Data not available |
| Onset of Action | Slow | Rapid | Data not available |
| Duration of Action | Long (>12 hours) | Long (>12 hours) | Data not available |
| Binding Affinity (pKi) | ~8.7 | ~8.2 | Data not available |
Note: The values presented are approximate ranges compiled from multiple sources and can vary depending on the experimental system.
Standard Experimental Protocols for Evaluating β2-Adrenergic Agonists
To ensure the reproducibility of findings, detailed experimental protocols are crucial. Below are outlines of common in vitro and in vivo methods used to characterize β2-adrenergic agonists.
In Vitro Assays
1. Receptor Binding Assays:
-
Objective: To determine the binding affinity of the compound for the β2-adrenergic receptor.
-
Methodology:
-
Cell Line: Typically, cell lines overexpressing the human β2-adrenergic receptor are used (e.g., CHO-β2AR, HEK293-β2AR).
-
Radioligand: A radiolabeled antagonist with high affinity for the β2-receptor (e.g., [3H]-dihydroalprenolol) is used.
-
Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e-g., this compound). Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
-
2. Functional Assays (cAMP Accumulation):
-
Objective: To measure the functional consequence of receptor activation, typically the production of cyclic AMP (cAMP).
-
Methodology:
-
Cell Line: Similar to binding assays, cell lines expressing the β2-adrenergic receptor are used.
-
Procedure: Cells are incubated with varying concentrations of the agonist for a defined period. The reaction is stopped, and the intracellular cAMP levels are measured using techniques like ELISA, HTRF, or radioimmunoassay.
-
Data Analysis: A dose-response curve is generated, from which the potency (EC50) and maximal efficacy (Emax) of the agonist are determined.
-
In Vivo Models
1. Bronchodilation in Guinea Pig Models:
-
Objective: To assess the bronchodilator effects of the compound in a relevant animal model of airway constriction.
-
Methodology:
-
Animal Model: Male Dunkin-Hartley guinea pigs are commonly used.
-
Procedure: Airway constriction is induced by a bronchoconstrictor agent (e.g., histamine, methacholine). The test compound is administered (e.g., via inhalation or intravenously) prior to or after the challenge, and changes in airway resistance and compliance are measured.
-
Data Analysis: The ability of the compound to prevent or reverse bronchoconstriction is quantified, and a dose-response relationship is established.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved in β2-adrenergic receptor activation and the typical workflow for its characterization, the following diagrams are provided.
References
In Vivo Validation of Mapenterol Hydrochloride's Therapeutic Potential: A Comparative Guide
Disclaimer: This guide provides a framework for the in vivo validation of Mapenterol hydrochloride, a β2-adrenoceptor agonist. Due to the limited publicly available research on this compound, this document uses established β2-adrenoceptor agonists—Salbutamol (B1663637), Formoterol (B127741), and Clenbuterol (B1669167)—as comparators to illustrate the experimental data and protocols required for a comprehensive evaluation. All data presented for the comparator drugs are derived from existing scientific literature.
This guide is intended for researchers, scientists, and drug development professionals to understand the necessary steps and comparative analyses for validating the therapeutic potential of a novel β2-adrenoceptor agonist like this compound.
Comparative Analysis of β2-Adrenoceptor Agonists
The therapeutic efficacy and safety profile of a novel β2-adrenoceptor agonist can be benchmarked against existing drugs in the same class. The following tables summarize key in vivo performance indicators for Salbutamol, Formoterol, and Clenbuterol, focusing on their primary bronchodilatory effects and common cardiovascular side effects.
Table 1: Comparative Efficacy in Preclinical Models
| Compound | Animal Model | Assay | Potency (Relative to Salbutamol) | Duration of Action | Primary Therapeutic Effect |
| Salbutamol | Guinea Pig | Histamine-induced bronchoconstriction | 1 (Baseline) | Short (4-6 hours)[1] | Bronchodilation[1] |
| Formoterol | Guinea Pig | Methacholine-induced bronchoconstriction | 28-109 times Salbutamol[2] | Long (up to 12 hours)[3][4] | Bronchodilation[3] |
| Clenbuterol | Guinea Pig | Exercise-induced bronchoconstriction | ~10 times Salbutamol (by weight)[1] | Long (>6 hours)[5] | Bronchodilation[1] |
Table 2: Comparative Cardiovascular Side Effects in Preclinical Models
| Compound | Animal Model | Parameter Measured | Dose | Observed Effect |
| Salbutamol | Rat | Heart Rate | 400 µg (inhaled) | Significant increase in heart rate[6] |
| Formoterol | Rat | Heart Rate, QTc interval | 24 µg (inhaled) | Significant increase in heart rate and QTc interval[6] |
| Clenbuterol | Rat | Heart Rate, Myocardial Injury | Chronic administration | Increased heart rate, risk of myocardial necrosis[7][8] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanism and the process of in vivo validation, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are representative protocols for key in vivo experiments.
Protocol 1: Evaluation of Bronchodilator Activity in a Guinea Pig Model of Bronchoconstriction
This protocol is designed to assess the ability of a test compound to protect against induced bronchoconstriction.
1. Animal Model:
-
Species: Male Dunkin-Hartley guinea pigs.
-
Weight: 350-450 g.
-
Acclimation: Animals are acclimated for at least 5 days before the experiment with free access to food and water.
2. Materials and Reagents:
-
This compound and comparator compounds (e.g., Salbutamol).
-
Bronchoconstricting agent (e.g., Histamine (B1213489) dihydrochloride (B599025) or Methacholine).
-
Anesthetic (e.g., Urethane).
-
Saline solution (0.9% NaCl).
3. Experimental Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the guinea pig with an intraperitoneal injection of urethane.
-
Perform a tracheotomy and cannulate the trachea.
-
Cannulate the jugular vein for intravenous administration of the bronchoconstricting agent.
-
-
Measurement of Bronchoconstriction:
-
Connect the tracheal cannula to a small animal ventilator and a whole-body plethysmograph to measure airway resistance and dynamic lung compliance.
-
Allow the animal to stabilize on the ventilator.
-
-
Drug Administration:
-
Administer the test compound (this compound) or a comparator drug (e.g., Salbutamol) via inhalation or intraperitoneal injection at various doses. A vehicle control group (saline) must be included.
-
-
Induction and Measurement of Bronchoconstriction:
-
Data Analysis:
-
Calculate the percentage inhibition of the bronchoconstrictor response for each animal compared to the vehicle control group.
-
Determine the dose-response curve and calculate the ED50 (the dose required to produce 50% of the maximal effect).
-
Protocol 2: Assessment of Cardiovascular Side Effects in a Conscious Rat Model
This protocol evaluates the potential cardiovascular side effects, such as changes in heart rate and blood pressure, following the administration of the test compound.
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats.
-
Weight: 250-350 g.
-
Acclimation: Animals are acclimated for at least one week before surgery.
2. Materials and Reagents:
-
This compound and comparator compounds.
-
Anesthetic for surgery (e.g., Isoflurane).
-
Saline solution.
3. Experimental Procedure:
-
Surgical Implantation of Telemetry Device:
-
Anesthetize the rat with isoflurane.
-
Surgically implant a telemetry transmitter with a pressure-sensing catheter into the abdominal aorta for the measurement of blood pressure and heart rate.[11]
-
Allow the animals to recover from surgery for at least one week.
-
-
Drug Administration:
-
On the day of the experiment, place the conscious, freely moving rats in their home cages on top of the telemetry receivers.
-
Administer the test compound or a comparator drug at various doses via a suitable route (e.g., oral gavage, subcutaneous injection). Include a vehicle control group.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the change from baseline for each cardiovascular parameter at different time points after dosing.
-
Compare the magnitude and duration of cardiovascular changes between the different treatment groups.
-
Conclusion
The in vivo validation of this compound's therapeutic potential requires a systematic approach that includes direct comparisons with established drugs of the same class. By employing standardized animal models and detailed experimental protocols as outlined in this guide, researchers can generate the necessary efficacy and safety data to objectively evaluate its performance. The provided tables and diagrams serve as a template for data presentation and conceptual understanding, which are critical for advancing a novel compound through the drug development pipeline. Further research is necessary to acquire specific data for this compound to populate these frameworks and fully assess its therapeutic promise.
References
- 1. A comparison between inhaled clenbuterol and salbutamol in chronic bronchitis with reversible airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative systemic dose potency and tolerability of inhaled formoterol and salbutamol in healthy subjects and asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bronchodilator effect of inhaled formoterol vs salbutamol over 12 hours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term efficacy of formoterol compared to salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the protective effect and duration of action of orally administered clenbuterol and salbutamol on exercise-induced asthma in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the cardiovascular and metabolic effects of formoterol, salbutamol and fenoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. paulogentil.com [paulogentil.com]
- 8. fortunejournals.com [fortunejournals.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Telemetric monitoring of cardiovascular parameters in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of cardiac function in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Meta-Analysis of Preclinical Studies on β2-Adrenoceptor Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of preclinical data for β2-adrenoceptor agonists, a class of drugs with significant therapeutic potential in respiratory and metabolic diseases. While the initial focus was on the novel compound Mapenterol hydrochloride, a notable scarcity of preclinical data necessitated a broader analysis of well-established and clinically relevant β2-adrenoceptor agonists. This guide focuses on Clenbuterol (B1669167), Salbutamol (B1663637), and Formoterol (B127741), offering a comparative overview of their preclinical performance, supported by experimental data.
Given that this compound is identified as a β2-adrenoceptor agonist and is structurally related to Clenbuterol, the data presented for Clenbuterol and other agents in this class provide a valuable predictive framework for understanding its potential pharmacological profile.
Comparative Efficacy of β2-Adrenoceptor Agonists in Preclinical Models
The preclinical efficacy of β2-adrenoceptor agonists has been evaluated across various models, primarily focusing on their effects on muscle growth (anabolic effects), bronchodilation, and metabolic and anti-inflammatory responses.
Anabolic Effects on Skeletal Muscle
β2-adrenoceptor agonists are known to promote skeletal muscle hypertrophy. Preclinical studies have quantified and compared the anabolic effects of different agents.
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| Clenbuterol | Rats | 4 mg/kg in diet | Significant increase in gastrocnemius muscle mass, protein, and RNA content.[1][2] | |
| Senescent Rats (24 months) | 600 µg/kg/24h for 3 weeks (osmotic minipumps) | 25% increase in combined hindlimb muscle weight; 23% increase in gastrocnemius weight and protein content.[3] | ||
| Salbutamol | Senescent Rats (24 months) | 1.03 mg/kg/24h for 3 weeks (osmotic minipumps) | 19% increase in combined hindlimb muscle weight; 19% increase in gastrocnemius weight and protein content.[3] | |
| Rats with tumor-induced muscle atrophy | Not specified | Partial recovery of skeletal muscle mass.[4] | ||
| Formoterol | Rats | Not specified | Increased body mass by 5%-15% over 4 weeks in a dose-dependent manner.[5] |
Bronchodilatory Effects
The primary therapeutic application of many β2-adrenoceptor agonists is bronchodilation. In vitro and in vivo preclinical models are used to assess their potency and duration of action.
| Compound | Model | Key Findings | Reference |
| Formoterol | Isolated guinea pig tracheal rings | Concentration-dependent relaxation with a pEC50 of 5.4 ± 0.3. | |
| Conscious guinea pigs (histamine-induced bronchoconstriction) | Inhibition of bronchoconstriction by up to 70.8 ± 16.6%.[6] | ||
| Isolated perfused and ventilated guinea pig lung | Long-acting bronchodilator effect, significantly longer than Terbutaline (B1683087). | ||
| Salmeterol (B1361061) | Isolated perfused and ventilated guinea pig lung | Long-acting bronchodilator effect, significantly longer than Terbutaline, with a slower onset than Formoterol.[7] | |
| Terbutaline | Isolated perfused and ventilated guinea pig lung | Short-acting bronchodilator effect.[7] |
Metabolic Effects
Recent preclinical research has highlighted the potential of β2-adrenoceptor agonists in regulating glucose metabolism.
| Compound | Model | Key Findings | Reference |
| Clenbuterol | L6 myotubes | Dose-dependent increase in glucose uptake.[8] | |
| Diet-induced obese mice | Improved glucose homeostasis and insulin (B600854) tolerance with prolonged treatment.[9] |
Anti-inflammatory Effects
Several studies have investigated the anti-inflammatory properties of β2-adrenoceptor agonists in preclinical models of inflammation.
| Compound | Model | Key Findings | Reference |
| Salbutamol | Carrageenan-induced paw edema in rats | Doses of 1 and 2 mg/kg effectively blocked acute inflammation and inflammatory nociception.[10][11] | |
| Cotton-pellet-induced granuloma in rats | Both 1 and 2 mg/kg doses significantly decreased the weight of granuloma tissue.[10][11] | ||
| Rat air pouch model of inflammation | Significantly inhibited leukocyte accumulation, volume of exudates, and production of VEGF and IL-1β. | ||
| Terbutaline | J774 mouse macrophages | Inhibited p38 MAPK phosphorylation and TNF production.[12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are protocols for key experiments cited in this guide.
In Vitro Muscle Cell Culture and Treatment
-
Cell Line: C2C12 myotubes are commonly used as a model for skeletal muscle.
-
Differentiation: Myoblasts are differentiated into myotubes over several days.
-
Treatment: For acute exercise modeling, C2C12 myotubes are treated with Clenbuterol (e.g., 30 ng/mL) for 1 hour in a low glucose medium (1 mg/mL).[13]
-
Analysis: Gene expression analysis (e.g., RNA-seq) is performed to identify transcriptional changes in response to treatment.[13]
Isolated Guinea Pig Tracheal Ring Assay for Bronchodilation
-
Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in organ baths containing a physiological salt solution.
-
Contraction: The tracheal rings are pre-contracted with an agent such as methacholine.
-
Treatment: Increasing concentrations of the β2-adrenoceptor agonist are added to the organ bath.
-
Measurement: The relaxation of the tracheal smooth muscle is measured isometrically to determine the concentration-response curve and calculate parameters like pEC50.[14]
Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity
-
Animal Model: Wistar albino rats are typically used.
-
Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the hind paw of the rats.
-
Treatment: The test compound (e.g., Salbutamol at 1 or 2 mg/kg) is administered, often intraperitoneally, before or after the carrageenan injection.
-
Measurement: The volume of the paw is measured at different time points after carrageenan injection to quantify the extent of edema and the inhibitory effect of the treatment.[10][11][15]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the data.
Caption: Simplified signaling pathway of β2-adrenoceptor agonists.
Caption: Experimental workflow for assessing bronchodilator effects.
References
- 1. Anabolic effects of clenbuterol on skeletal muscle are mediated by beta 2-adrenoceptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Comparison of the effects of salbutamol and clenbuterol on skeletal muscle mass and carcass composition in senescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of beta2-adrenergic agonists on muscle waste associated with tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bronchoprotection in conscious guinea pigs by budesonide and the NO-donating analogue, TPI 1020, alone and combined with tiotropium or formoterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formoterol and salmeterol are both long acting compared to terbutaline in the isolated perfused and ventilated guinea-pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Anti-inflammatory and antinociceptive effects of salbutamol on acute and chronic models of inflammation in rats: involvement of an antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory and Antinociceptive Effects of Salbutamol on Acute and Chronic Models of Inflammation in Rats: Involvement of an Antioxidant Mechanism: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 12. Anti-Inflammatory Effects of β2-Receptor Agonists Salbutamol and Terbutaline Are Mediated by MKP-1 | PLOS One [journals.plos.org]
- 13. mdpi.com [mdpi.com]
- 14. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. njppp.com [njppp.com]
Safety Operating Guide
Safe Disposal of Mapenterol Hydrochloride: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the proper disposal procedures for Mapenterol hydrochloride, ensuring laboratory safety and regulatory compliance.
This document provides immediate and essential safety and logistical information for the proper disposal of this compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with environmental regulations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Due to these potential hazards, appropriate personal protective equipment must be worn when handling this compound, especially during disposal.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[2] |
| Skin Protection | Gloves | Impervious, such as nitrile rubber. |
| Protective Clothing | Fire/flame resistant and impervious clothing.[2] | |
| Respiratory Protection | Respirator | Use in a well-ventilated area. If ventilation is inadequate, a respirator is necessary.[1][2] |
General Disposal Principles
The disposal of this compound must adhere to federal, state, and local regulations for hazardous waste.[2] Improper disposal, such as flushing down the drain or discarding in regular trash, is prohibited to prevent environmental contamination.[2][3]
Key principles for managing this compound waste include:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.[4]
-
Containerization: Use compatible, leak-proof containers with secure screw-on caps.[4][5] The original container is ideal if it is in good condition.[4] All containers must be clearly labeled as "Hazardous Waste" and include the chemical name.
-
Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.[1] Secondary containment is recommended to capture any potential leaks.[5]
Disposal Procedures
There are two primary recommended disposal methods for this compound. The choice of method will depend on the quantity of waste and the capabilities of your institution's waste management program.
| Disposal Method | Description |
| Incineration | The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2] This is a common method for the disposal of pharmaceutical waste.[3] |
| Licensed Hazardous Waste Disposal Company | Excess and expired materials should be offered to a licensed hazardous material disposal company.[2] These companies are equipped to handle and dispose of hazardous chemicals in accordance with all regulations. |
Note: No specific experimental protocols for the chemical neutralization or deactivation of this compound are readily available. Therefore, the above physical disposal methods are the recommended procedures.
Spill and Contaminated Material Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate unnecessary personnel.[1][2]
-
Containment: Prevent further leakage or spillage.[1] Absorb solutions with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1] For solid spills, avoid generating dust.[2]
-
Cleanup: Carefully sweep or vacuum up the spilled material.[2] Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Disposal of Cleanup Materials: All contaminated materials, including absorbents, PPE, and cleaning supplies, must be collected, placed in a sealed and labeled container, and disposed of as hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Mapenterol Hydrochloride
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Mapenterol hydrochloride, a potent beta-adrenergic agonist. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and mitigating environmental contamination. This guidance is intended for researchers, scientists, and drug development professionals.
This compound is classified as a hazardous substance, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1] Due to its potency, all handling procedures must be conducted with stringent safety measures to prevent accidental exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Required Personal Protective Equipment |
| Handling Solids (Weighing, Aliquoting) | - Gloves: Double-gloving with nitrile gloves is recommended. Ensure gloves are regularly inspected for tears or punctures. - Eye Protection: Tightly fitting safety goggles with side-shields. - Respiratory Protection: A properly fitted N95 or higher-level respirator is essential to prevent inhalation of airborne particles. - Protective Clothing: A disposable, solid-front laboratory coat or coveralls. - Additional Protection: Head covering and shoe covers should be utilized. |
| Handling Liquids/Solutions | - Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[1] - Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1] - Protective Clothing: A chemical-resistant apron worn over a laboratory coat. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound. All operations should be performed in a designated area, such as a chemical fume hood, to minimize exposure.
Preparation and Weighing
-
Designated Area: All handling of solid this compound must occur within a certified chemical fume hood or a ventilated balance safety enclosure.
-
Decontamination: Before commencing work, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol).
-
Weighing: Use a dedicated set of weighing tools (spatula, weigh paper/boat). Tare the balance with the weigh paper/boat before adding the compound. Handle the compound gently to avoid generating dust.
-
Aliquotting: If preparing smaller portions, do so within the fume hood.
Solution Preparation
-
Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Vessel Sealing: Cap the vessel containing the solution securely before removing it from the fume hood.
Post-Handling Decontamination
-
Tools and Glassware: All reusable items must be decontaminated immediately after use. A typical procedure involves rinsing with the solvent used to dissolve the compound, followed by a wash with an appropriate laboratory detergent and thorough rinsing with purified water.
-
Work Surfaces: Thoroughly wipe down the work area within the fume hood with a suitable decontaminating solution.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by gown/apron, face shield/goggles, and finally the respirator. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. All waste must be handled as hazardous pharmaceutical waste.
Waste Segregation and Collection
-
Solid Waste: Unused this compound powder, contaminated weigh papers, and disposable labware should be collected in a dedicated, clearly labeled, sealed plastic bag or container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Contaminated PPE: All disposable PPE (gloves, gowns, shoe covers, etc.) that has come into contact with this compound must be disposed of as hazardous waste in a designated container.
Disposal Method
-
Incineration: The recommended method for the disposal of hazardous pharmaceutical waste is high-temperature incineration by a licensed waste disposal contractor.
-
Regulatory Compliance: All disposal must be carried out in accordance with local, state, and federal regulations.[1] Maintain a detailed log of all disposed waste.
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
In Case of a Spill:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use absorbent pads to contain the material. Do not use combustible materials like paper towels for large spills.
-
Clean-up: Personnel involved in the clean-up must wear appropriate PPE, including respiratory protection. Collect the spilled material and any contaminated absorbent materials in a sealed, labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area thoroughly.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
